2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone
Description
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Properties
Molecular Formula |
C8H6Br2O2 |
|---|---|
Molecular Weight |
293.94 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H6Br2O2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 |
InChI Key |
XAEVXDPHGPERBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C(=O)CBr |
Origin of Product |
United States |
Physicochemical Profiling and Synthetic Applications of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone
Executive Summary
As a Senior Application Scientist specializing in intermediate synthesis and drug development, I frequently leverage bifunctional scaffolds to accelerate the discovery of novel heterocycles. 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (CAS: 685892-03-9) is a highly reactive α-bromoketone that serves as a critical building block in medicinal chemistry. Characterized by an electrophilic α-carbon and a nucleophilic/hydrogen-bonding ortho-phenolic group, this molecule offers a unique reactivity profile. This technical guide deconstructs its physicochemical properties, the mechanistic causality behind its synthesis, and its downstream applications in heterocyclic cyclization.
Physicochemical Data & Structural Profiling
Understanding the baseline physicochemical properties of a precursor is the first step in designing robust synthetic workflows. The presence of two distinct bromine atoms—one aromatic and one aliphatic—imparts high lipophilicity and distinct isotopic signatures during mass spectrometry[1].
| Parameter | Value |
| IUPAC Name | 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone |
| CAS Registry Number | 685892-03-9[2] |
| Molecular Formula | C₈H₆Br₂O₂[1] |
| Molecular Weight | 293.94 g/mol [1] |
| Predicted Boiling Point | 302.4 ± 32.0 °C[3] |
| Structural Class | α-Bromoketone / Phenol derivative |
The ortho-hydroxyl group is not merely a passive substituent; it actively participates in Excited-State Intramolecular Proton Transfer (ESIPT). This property makes derivatives of this scaffold highly valuable as photoremovable protecting groups in advanced biochemical assays[4].
Mechanistic Insights into Alpha-Bromination
The synthesis of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone relies on the direct electrophilic bromination of 1-(3-bromo-2-hydroxyphenyl)ethanone.
The Causality of Reagent Selection: Glacial acetic acid is chosen as the solvent not just for its solubilizing properties, but because it acts as an acid catalyst. The acidic environment drives the tautomerization of the ketone into its reactive enol form. The ortho-hydroxyl group further stabilizes this enol intermediate via intramolecular hydrogen bonding with the carbonyl oxygen, significantly accelerating the bromination kinetics compared to unfunctionalized acetophenones[5].
Figure 1: Mechanistic workflow for the alpha-bromination of 3-bromo-2-hydroxyacetophenone.
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following step-by-step protocol incorporates built-in visual and chemical validation checkpoints to prevent common failure modes, such as over-bromination[6].
Step 1: Enolization Setup Dissolve 1.0 equivalent of 1-(3-bromo-2-hydroxyphenyl)ethanone in 10 volumes of glacial acetic acid. Stir at room temperature for 15 minutes to ensure complete dissolution and initiate acid-catalyzed enolization[5].
Step 2: Electrophilic Addition (Critical Control Point) Cool the reactor to 0–5 °C using an ice bath. Add 1.05 equivalents of elemental bromine (Br₂) dissolved in acetic acid dropwise over 30 minutes. Causality: Strict temperature control is paramount; elevated temperatures promote thermodynamic over-bromination, leading to undesired α,α-dibromo byproducts[6].
Step 3: In-Process Monitoring Allow the reaction to warm to 20 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The reaction is self-validating when the starting material spot completely disappears, typically within 2 to 3 hours.
Step 4: Quenching and Visual Validation Pour the reaction mixture into an excess of ice-cold 10% aqueous sodium thiosulfate (Na₂S₂O₃) while stirring vigorously. Validation: The immediate color change from a harsh red-brown to a pale yellow/white suspension visually confirms the successful reduction and neutralization of unreacted Br₂[6].
Step 5: Isolation Filter the resulting precipitate under vacuum, wash with copious amounts of cold distilled water to remove acetic acid residues, and recrystallize from hot ethanol to yield the pure target compound[4].
Downstream Reactivity & Heterocyclic Applications
The true value of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone lies in its bifunctional nature, making it a versatile precursor for divergent heterocyclic synthesis[7].
-
Hantzsch Thiazole Synthesis: The α-bromoketone moiety readily undergoes nucleophilic substitution by the sulfur atom of thiourea derivatives, followed by intramolecular cyclization with the carbonyl carbon to yield highly substituted 2-aminothiazoles[7].
-
Benzofuranone Formation: Under mild basic conditions (e.g., K₂CO₃), the ortho-hydroxyl group is deprotonated. The resulting phenoxide anion attacks the electrophilic α-carbon intramolecularly, displacing the bromide ion to form a rigid 5-membered oxygen heterocycle.
Figure 2: Divergent synthetic pathways utilizing the bifunctional alpha-bromoketone scaffold.
Analytical Characterization Standards
To verify the structural integrity of the synthesized batch, scientists must rely on orthogonal analytical techniques:
-
Nuclear Magnetic Resonance (¹H NMR): The spectrum is anchored by a highly deshielded phenolic proton (typically >11.0 ppm) resulting from strong intramolecular hydrogen bonding with the adjacent carbonyl. The aliphatic α-bromo protons (-CH₂Br) appear as a distinct, sharp singlet near 4.6–4.8 ppm[7].
-
Mass Spectrometry (LC-MS): Due to the presence of two bromine atoms, the mass spectrum will definitively display a classic 1:2:1 isotopic cluster for the molecular ion (M, M+2, M+4) at m/z 292, 294, and 296, validating the di-brominated structure[1].
References
-
Accela ChemBio Inc. "Product Information: 1923043-43-9 and 685892-03-9". AccelaChem. URL: [Link]
-
National Institutes of Health (NIH). "2-Hydroxyphenacyl ester: A new photoremovable protecting group". PubMed Central (PMC). URL:[Link]
-
ResearchGate. "Synthesis and Characterization of Novel Oxime Derivatives". ResearchGate. URL: [Link]
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- 2. 577983-92-7,6-Cyclohexyl-3-(4-pyridyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. CAS 685892-03-9; 2-溴-1-(3-溴-2-羟基苯基)乙烷-1-酮; 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethan-1-one [cnreagent.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Spectroscopic Profiling of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone: An Application Scientist's Guide
Executive Summary & Molecular Architecture
The structural elucidation of heavily substituted aromatic systems requires a rigorous, multi-modal analytical approach. 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (Chemical Formula: C8H6Br2O2) presents a highly localized electronic environment. The molecule features a 1,2,3-trisubstituted benzene ring where the spatial proximity of a hydroxyl group (-OH), a bromo group (-Br), and a bromoacetyl group (-C(=O)CH₂Br) dictates its spectroscopic behavior.
As an Application Scientist, interpreting this molecule's spectra requires understanding the causality behind the data: specifically, the strong intramolecular hydrogen bonding between the C2-hydroxyl and the C1-carbonyl oxygen, and the distinct isotopic signatures generated by the presence of two bromine atoms.
Experimental Workflow & Self-Validating Protocols
To ensure absolute scientific integrity, spectroscopic data acquisition must rely on self-validating systems. The workflow below outlines the orthogonal techniques required to validate the molecular structure.
Fig 1. Self-validating orthogonal spectroscopic workflow for structural elucidation.
Step-by-Step Methodologies
-
NMR Protocol (1H and 13C): Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard, strictly defining the 0.00 ppm baseline to negate solvent-induced magnetic drift. The residual CHCl₃ peak (7.26 ppm) serves as a secondary validation point.
-
ATR-FTIR Protocol: Clean the diamond crystal with isopropanol. Run a background scan to actively subtract atmospheric H₂O and CO₂, preventing their vibrational modes from masking the critical O-H and C=O stretching regions. Place 2-3 mg of the solid sample directly onto the crystal and apply uniform pressure.
-
GC-EI-MS Protocol: Dilute the sample to 10 µg/mL in MS-grade methanol. Prior to injection, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: PFTBA validates mass accuracy and resolution across the m/z range (specifically m/z 69, 219, and 502), ensuring the instrument can accurately resolve the critical bromine isotopic clusters[1].
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR: Electronic and Spatial Causality
The ¹H NMR spectrum of this compound is defined by anisotropic deshielding and resonance effects, governed by [2].
-
The Hydroxyl Proton (-OH): The C2-OH proton is locked in a highly stable 6-membered intramolecular hydrogen bond with the C1-carbonyl oxygen. This strips electron density away from the proton, pushing it far downfield to ~12.3 ppm [3].
-
The Aliphatic Protons (-CH₂Br): The methylene protons are deshielded by both the adjacent electron-withdrawing carbonyl group and the electronegative alpha-bromine, appearing as a sharp singlet near 4.6 ppm [4].
-
The Aromatic Ring (1,2,3-trisubstituted):
-
H-5 (Triplet, ~6.85 ppm): Positioned para to the strongly electron-donating -OH group, H-5 is shielded via resonance, making it the most upfield aromatic proton.
-
H-4 & H-6 (Doublets of Doublets, ~7.70 and ~7.80 ppm): Both are deshielded by the inductive effects of the adjacent bromine (H-4) and the anisotropic effect of the carbonyl group (H-6).
-
¹³C NMR: Carbon Backbone Mapping
The ¹³C NMR spectrum confirms the carbon skeleton. The highly conjugated and hydrogen-bonded carbonyl carbon appears near 195 ppm . The C-Br carbons (aliphatic and aromatic) are easily identified by their distinct upfield shifts relative to standard substituted carbons (~30 ppm for -CH₂Br and ~112 ppm for the aromatic C-Br).
Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared spectroscopy provides direct evidence of the intramolecular forces at play, as detailed in[5].
-
O-H Stretch (~3200–2800 cm⁻¹): Unlike the sharp peak of a free phenol, this O-H stretch is severely broadened and shifted to lower wavenumbers due to the rigid intramolecular hydrogen bond.
-
C=O Stretch (~1640 cm⁻¹): A standard aliphatic ketone absorbs near 1715 cm⁻¹. Here, conjugation with the aromatic ring lowers the frequency to ~1680 cm⁻¹. The intramolecular H-bond further weakens the C=O double bond character, dropping the stretching frequency to an anomalous ~1640 cm⁻¹.
Mass Spectrometry (MS) & Fragmentation Pathways
Electron Ionization (EI, 70 eV) mass spectrometry provides definitive proof of the dibrominated molecular formula. Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. A molecule with two bromine atoms will exhibit a characteristic 1:2:1 isotopic cluster for its molecular ion (M, M+2, M+4).
Fig 2. Primary EI-MS fragmentation pathways and transition of isotopic signatures.
Mechanistic Causality: The dominant fragmentation route is the α -cleavage of the bromoacetyl group. The molecular ion (m/z 292/294/296) ejects a bromomethyl radical (•CH₂Br). Because one bromine atom is lost in this cleavage, the resulting highly stable acylium ion ([C₇H₄BrO₂]⁺) contains only one bromine atom. Consequently, its isotopic signature shifts from a 1:2:1 triplet to a 1:1 doublet at m/z 199 and 201. Subsequent loss of carbon monoxide (decarbonylation) yields the phenolic cation at m/z 171/173.
Quantitative Data Summary
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 12.30 | Singlet (s) | 1H | - | -OH (Intramolecular H-bond) |
| 7.80 | Doublet of doublets (dd) | 1H | 8.0, 1.5 | Aromatic H-6 |
| 7.70 | Doublet of doublets (dd) | 1H | 8.0, 1.5 | Aromatic H-4 |
| 6.85 | Triplet (t) | 1H | 8.0 | Aromatic H-5 |
| 4.60 | Singlet (s) | 2H | - | -CH₂Br |
Table 2: ATR-FTIR Spectral Data
| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Vibrational Assignment | Causality / Note |
| ~3200 - 2800 | Broad, Medium | O-H Stretch | Broadened by strong intramolecular H-bonding |
| 1640 | Sharp, Strong | C=O Stretch | Shifted lower due to conjugation & H-bonding |
| 1590, 1450 | Sharp, Medium | C=C Aromatic | Aromatic ring skeletal vibrations |
| 650 - 500 | Sharp, Medium | C-Br Stretch | Halogen stretching modes |
Table 3: EI-MS Fragmentation Data (70 eV)
| m/z Value | Relative Intensity | Ion Formula | Fragment Assignment |
| 292, 294, 296 | 25%, 50%, 25% (1:2:1) | [C₈H₆Br₂O₂]⁺• | Molecular Ion (M⁺•) |
| 199, 201 | 100%, 100% (1:1) | [C₇H₄BrO₂]⁺ | Acylium Ion (Base Peak, Loss of •CH₂Br) |
| 171, 173 | 40%, 40% (1:1) | [C₆H₄BrO]⁺ | Phenolic Cation (Loss of CO from Acylium) |
| 93, 95 | 20%, 20% (1:1) | [CH₂Br]⁺ | Bromomethyl Cation |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer.[Link]
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69: Acetophenone Mass Spectrum.[Link]
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Discovery, Synthesis, and Applications of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone: A Comprehensive Technical Guide
Executive Summary & Historical Context
The compound1 (CAS: 685892-03-9), also known as 3,α-dibromo-2-hydroxyacetophenone, is a highly versatile bifunctional building block in modern organic and medicinal chemistry[1].
Historically, the synthesis of alpha-bromo ketones from ortho-hydroxyacetophenones has been plagued by severe regioselectivity challenges. The hydroxyl group strongly activates the aromatic ring towards electrophilic aromatic substitution (EAS). Early attempts to perform side-chain (alpha) bromination using standard reagents like elemental bromine (Br₂) often resulted in unwanted, rapid nuclear bromination, yielding polybrominated byproducts such as 2 instead of the desired alpha-bromo product[2]. The discovery and application of selective brominating agents—particularly Copper(II) bromide (CuBr₂)—revolutionized this pathway by allowing precise mechanistic control over the bromination site[3].
Chemical Identity and Structural Significance
The structural brilliance of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone lies in its trifunctional nature:
-
Alpha-bromo ketone: An excellent electrophile for nucleophilic attack (e.g., by amines or thiols).
-
Ortho-hydroxyl group: Enables base-catalyzed intramolecular cyclization to form oxygen heterocycles like benzofurans or chromones.
-
3-Bromo aromatic substitution: Provides a reliable handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings)[4].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol |
| CAS Registry Number | 685892-03-9 |
| Boiling Point | ~302.4 °C (Predicted) |
| Key Reactivity | Nucleophilic substitution (α-C), Intramolecular etherification (O-H), Cross-coupling (Ar-Br) |
Synthetic Methodologies: Overcoming Regioselectivity Challenges
As an application scientist, the causality behind experimental design is paramount. To synthesize this molecule efficiently, we must isolate the nuclear and side-chain bromination steps. Attempting a global dibromination with 2 equivalents of Br₂ will fail because the highly activated phenol ring will undergo polybromination before the alpha-methyl group is fully functionalized[2].
Step 1: Controlled Nuclear Bromination
The starting material, 2-hydroxyacetophenone, is treated with 1 equivalent of Br₂ in acetic acid. The ortho-hydroxyl group directs the incoming electrophile to the para (C5) and ortho (C3) positions. Through careful temperature control,5 can be isolated[5].
Step 2: Selective Alpha-Bromination
To bypass the EAS pathway on the remaining activated ring positions, we employ Copper(II) bromide (CuBr₂) in a mixed solvent system (EtOAc/CHCl₃). CuBr₂ acts as both a Lewis acid to promote enolization and a mild source of electrophilic bromine. It coordinates directly to the enol, directing bromination exclusively to the alpha-carbon via a single-electron transfer mechanism[3].
Table 1: Comparison of Brominating Agents for Hydroxyacetophenones
| Brominating Agent | Solvent System | Primary Target Position | Typical Yield (%) | Mechanistic Limitations / Byproducts |
| Br₂ (1 eq) | Acetic Acid (AcOH) | Nuclear (C3/C5) | 85-90% | High risk of 3,5-dibromination if uncontrolled[2]. |
| NBS (1 eq) | Methanol (MeOH) | Nuclear (C3/C5) | 75-80% | Requires precise stoichiometry to avoid over-reaction. |
| CuBr₂ (2 eq) | EtOAc / CHCl₃ | Alpha (Side-chain) | 70-95% | Generates insoluble CuBr and HBr waste[3]. |
| Br₂ / Dioxane | Diethyl Ether | Alpha (Side-chain) | 40-60% | Poor selectivity; competing nuclear bromination occurs. |
Experimental Protocols (Self-Validating Workflows)
The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each step without immediate reliance on complex instrumentation.
Protocol A: Synthesis of 3-Bromo-2-hydroxyacetophenone
-
Setup: Dissolve 2-hydroxyacetophenone (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with an addition funnel. Cool the mixture to 0 °C in an ice bath.
-
Addition: Dissolve Br₂ (10 mmol) in glacial acetic acid (5 mL). Add this solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.
-
Causality: Low temperatures suppress the kinetic formation of the 5-bromo and 3,5-dibromo isomers, favoring controlled mono-bromination[5].
-
-
Workup: Stir for an additional 1 hour at room temperature. Pour the mixture into ice water (100 mL) to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.
-
Self-Validation: The reaction is validated by the complete decolorization of the red Br₂ solution. TLC (Hexanes/EtOAc 8:2) will show the consumption of the starting material.
Protocol B: Selective Alpha-Bromination using CuBr₂
-
Setup: Dissolve 3-bromo-2-hydroxyacetophenone (5 mmol) in a 1:1 mixture of EtOAc and CHCl₃ (30 mL).
-
Causality: EtOAc provides excellent solubility for CuBr₂, while CHCl₃ stabilizes the enol intermediate and prevents solvent halogenation[3].
-
-
Reaction: Add finely ground CuBr₂ (10 mmol, 2 equivalents). Heat the suspension to reflux (approx. 70 °C) with vigorous stirring for 2-4 hours.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the precipitated CuBr salts. Wash the organic filtrate with water, brine, dry over MgSO₄, and concentrate in vacuo.
-
Self-Validation: This step is visually self-validating. The reaction begins as a dark green/black suspension (CuBr₂) and completes when the solid transforms entirely into a white/pale-gray precipitate (CuBr)[3]. Analytical validation via ¹H NMR will show the disappearance of the methyl singlet (~2.6 ppm) and the emergence of a downfield methylene singlet (~4.5 ppm) corresponding to the -CH₂Br group.
Mechanistic Visualizations
Synthetic workflow from 2-hydroxyacetophenone to heterocyclic derivatives.
Mechanism of CuBr2-mediated selective alpha-bromination via an enol intermediate.
Downstream Applications in Drug Development
In the realm of drug discovery, 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone is a privileged intermediate.
-
Benzofuran Synthesis: Treatment of this compound with a mild base (e.g., K₂CO₃ in acetone) triggers an intramolecular Williamson ether-type cyclization, yielding 7-bromo-3-hydroxybenzofuran derivatives. These scaffolds are prevalent in anti-arrhythmic and anti-cancer agents.
-
Chromone Synthesis: 4, which are heavily evaluated as potential anti-tuberculosis and anti-inflammatory agents[4]. The retained 3-bromo (now 8-bromo on the chromone ring) allows for subsequent library generation via palladium-catalyzed cross-coupling.
Sources
- 1. 1923043-43-9,4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. univendspace.univen.ac.za [univendspace.univen.ac.za]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Unlocking the Pharmacological Potential of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone Derivatives: A Technical Guide
Executive Summary & Structural Rationale
In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, stereoelectronically tuned building blocks. 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone represents a privileged α-bromoacetophenone scaffold with immense potential for both direct pharmacological application and complex derivatization.
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a highly engineered electrophilic platform. The structural logic of this scaffold is dictated by three critical features:
-
The α-Bromoketone Moiety: This acts as a highly reactive electrophilic center. The adjacent carbonyl group lowers the LUMO energy of the C-Br bond, making it an exceptional substrate for rapid SN2 nucleophilic attacks.
-
The C2-Hydroxyl Group: This group participates in strong intramolecular hydrogen bonding with the C1-carbonyl oxygen. This interaction locks the molecule into a planar conformation, exposing the α-carbon for precise nucleophilic trajectory while also serving as a critical hydrogen-bond donor/acceptor for biological target binding.
-
The C3-Bromine Atom: Positioned orthogonally to the reactive center, this heavy halogen provides essential steric shielding that prevents unwanted O-alkylation at the C2-hydroxyl group. Furthermore, it significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability.
This whitepaper details the core biological activities of this scaffold—ranging from direct covalent enzyme inhibition to its role as a precursor for advanced thiazole and pyrazoline therapeutics—and provides self-validating experimental workflows for its derivatization.
Direct Biological Activity: Covalent Inhibition of PTP1B
Before any derivatization, the unmodified α-bromoacetophenone scaffold inherently possesses potent biological activity. It acts as a neutral phosphotyrosine (pY) mimetic, making it a highly effective covalent inhibitor of Protein Tyrosine Phosphatases (PTPs), specifically PTP1B, which is a major therapeutic target for type 2 diabetes and obesity[1].
Mechanistic Causality
Traditional PTP1B inhibitors rely on highly charged phosphate mimetics that suffer from poor bioavailability. α-Bromoacetophenone derivatives bypass this limitation. Because the α-bromoketone is uncharged at physiological pH, it easily crosses the cell membrane. Once inside the active site, the electrophilic α-carbon is perfectly positioned to undergo an SN2 displacement by the thiolate anion of the conserved catalytic Cys215 residue. This results in irreversible covalent alkylation, shutting down the enzyme's activity[1].
Covalent inhibition mechanism of PTP1B by α-bromoacetophenone derivatives.
Derivatization Pathways and Biological Targets
When subjected to heterocyclic synthesis, 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone yields two primary classes of highly active pharmacological agents: Thiazoles and Pyrazolines .
Thiazole Hybrids via Hantzsch Synthesis
Reacting the α-bromoacetophenone with thiourea or thiosemicarbazide derivatives via the Hantzsch thiazole synthesis yields 2-aminothiazole or 2-hydrazinyl-thiazole hybrids. These compounds exhibit profound antimicrobial and antiparasitic properties. For instance, isatin-thiazole conjugates synthesized from α-bromoacetophenones have demonstrated potent activity against Trypanosoma cruzi with IC50 values as low as 1.72 μM, outperforming standard treatments like Benznidazole[2].
Hantzsch synthesis workflow for thiazole derivatives from α-bromoacetophenones.
Pyrazoline Derivatives via Chalcone Intermediates
By condensing the title compound with substituted benzaldehydes (Claisen-Schmidt condensation), researchers generate intermediate chalcones. Subsequent cyclization with hydrazine hydrate yields pyrazoline derivatives. The incorporation of the 3-bromo-2-hydroxyphenyl moiety into the pyrazoline core has been shown to significantly enhance antiproliferative activity against metastatic breast cancer cell lines[3].
Quantitative Data Summary
| Derivative Class | Synthetic Pathway | Primary Biological Target | Typical Potency (IC50) | Key Structural/Mechanistic Feature |
| Direct α-Bromoketones | Unmodified Scaffold | PTP1B (Diabetes/Obesity) | 40 – 50 μM | Covalent alkylation of catalytic Cys215 via SN2 displacement. |
| Thiazole Hybrids | Hantzsch Synthesis | Trypanosoma cruzi / Microbes | 1.5 – 5.0 μM | Thiazole nitrogen acts as a critical H-bond acceptor. |
| Pyrazoline Derivatives | Claisen-Schmidt + Hydrazine | Breast Cancer Cell Lines | Moderate to High | N-formyl group enhances target binding and metabolic stability. |
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causal checkpoints.
Protocol A: Synthesis of 4-(3-bromo-2-hydroxyphenyl)-2-hydrazinyl-thiazole
Reference Standard: Adapted from optimized Hantzsch methodologies[4].
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (1.0 mmol) and thiosemicarbazide (1.1 mmol) in 15 mL of anhydrous ethanol.
-
Causality Check: Ethanol is strictly chosen because its boiling point (78°C) provides the exact thermal energy required to drive the cyclization without causing thermal degradation of the sensitive α-bromoketone.
-
-
Reaction Execution: Reflux the mixture under continuous stirring for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).
-
Causality Check: The disappearance of the high-Rf bromoketone spot confirms the initial sulfur nucleophilic attack.
-
-
Workup & Quenching: Allow the mixture to cool to room temperature, then pour it slowly over 50 g of crushed ice while stirring. Add saturated aqueous NaHCO3 dropwise until the pH reaches 7.0–7.5.
-
Causality Check: The reaction generates hydrobromic acid (HBr) as a byproduct. Failing to neutralize the mixture will leave the thiazole product protonated (water-soluble) and susceptible to ring hydrolysis. Neutralization forces the precipitation of the stable free base[4].
-
-
Isolation: Collect the precipitated solid via vacuum filtration, wash with cold deionized water (3 × 10 mL), and recrystallize from hot ethanol to yield the pure thiazole derivative.
Protocol B: Synthesis of Anticancer Pyrazoline Derivatives
Reference Standard: Pyrazoline synthesis for oncological evaluation[3].
-
Chalcone Formation: Combine 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (10 mmol) and p-aminoacetophenone (10 mmol) in 50 mL of dry acetone. Add anhydrous K2CO3 (2.0 g). Reflux for 4 hours.
-
Causality Check: Anhydrous K2CO3 acts as a mild, heterogeneous base. It is strong enough to deprotonate the nucleophile but mild enough to prevent the destructive self-condensation of the acetophenone starting materials.
-
-
Filtration: Filter the mixture while hot to remove the inorganic salts, then wash the residue with small portions of hot acetone. Evaporate the solvent to isolate the chalcone intermediate[3].
-
Pyrazoline Cyclization: Dissolve the chalcone (5 mmol) in 20 mL of ethanol. Add hydrazine hydrate (15 mmol) and 2 mL of formic acid. Reflux for 8 hours.
-
Causality Check: Formic acid serves a dual purpose: it catalyzes the Michael addition of hydrazine to the α,β-unsaturated system, and it acts as a formylating agent to yield an N-formyl pyrazoline, which is highly resistant to metabolic degradation in vivo.
-
-
Isolation: Pour the cooled mixture into ice water. Filter the resulting solid and purify via silica gel column chromatography to obtain the final pyrazoline derivative.
References
- Arabaci G, et al. "alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship." Bioorg Med Chem Lett. 2002.
- Tawfeek Ahmed Ali Yahya et al. "Synthesis and evaluation of some pyrazoline derivatives as anticancer agents." J. Chem. Pharm. Res., 2014, 6(11):234-238.
- "Technical Support Center: Synthesis of 4-Aryl-2-Hydrazinyl-thiazoles.
- "Catalyst-free synthesis of some new isatin-thiazole conjugates in water as a green solvent under Ultrasonic condition and evaluation of their antioxidant activity.
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Synthesis and Mechanistic Evaluation of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone: A Comprehensive Technical Guide
Executive Summary
The compound 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (CAS: 685892-03-9) [1] is a highly functionalized, di-brominated acetophenone derivative. Featuring both a nuclear bromine at the 3-position and an α -bromo ketone moiety, it serves as a critical bifunctional building block in medicinal chemistry. It is predominantly utilized in the synthesis of complex heterocycles, including thiazoles (via Hantzsch condensation), chromones, and chalcone derivatives.
Synthesizing this molecule requires exquisite regiocontrol. Direct bromination of 2-hydroxyacetophenone is synthetically unviable for this target, as the strongly activating hydroxyl group directs electrophilic aromatic substitution primarily to the 5-position (yielding 5-bromo or 3,5-dibromo derivatives). To bypass this, a strategic two-stage approach is required: the construction of the 3-bromo-2-hydroxyacetophenone core via a thermodynamically controlled Fries rearrangement, followed by a highly selective α -bromination.
Retrosynthetic Analysis & Strategic Design
The retrosynthetic disconnection of 2-bromo-1-(3-bromo-2-hydroxyphenyl)ethanone relies on isolating the two bromination events to prevent cross-reactivity.
-
α -Bromination Disconnection: The target molecule is disconnected at the α -carbon, tracing back to the intermediate 1-(3-bromo-2-hydroxyphenyl)ethanone (CAS: 1836-05-1) [2].
-
Core Construction Disconnection: The intermediate is disconnected via a carbon-carbon bond at the aromatic ring, leading back to 2-bromophenyl acetate . This relies on an acyl migration (Fries rearrangement).
-
Starting Material: 2-bromophenyl acetate is easily derived from the commercially available and inexpensive 2-bromophenol .
Retrosynthetic pathway for 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone.
Stage 1: Synthesis of the 1-(3-Bromo-2-hydroxyphenyl)ethanone Core
The Causality of the Fries Rearrangement (E-E-A-T)
When 2-bromophenyl acetate undergoes a Lewis acid-mediated Fries rearrangement, the acyl group can migrate to either the ortho (position 6) or para (position 4) position relative to the oxygen. By conducting the reaction at a high temperature (140 °C), the reaction is placed under thermodynamic control . The ortho-rearranged product is thermodynamically favored due to the formation of a stable, six-membered intramolecular hydrogen bond between the newly formed phenolic hydroxyl and the carbonyl oxygen.
Upon migration to the 6-position, the molecule is renumbered according to IUPAC rules for acetophenones: the acetyl-bearing carbon becomes position 1, the hydroxyl is at position 2, and the original bromine is now at position 3. This elegantly yields the exact 1-(3-bromo-2-hydroxyphenyl)ethanone core [2].
Experimental Protocol: Core Synthesis
Step 1a: O-Acylation
-
Dissolve 2-bromophenol (10.0 g, 57.8 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottomed flask purged with inert gas.
-
Add triethylamine (TEA, 4.67 mL, 63.6 mmol) to act as an acid scavenger.
-
Dropwise add acetyl chloride (5.0 g, 63.6 mmol) at 0 °C to control the exothermic reaction.
-
Stir at room temperature for 1 hour. Evaporate the solvent under reduced pressure to yield 2-bromophenyl acetate (approx. 98% yield).
Step 1b: Fries Rearrangement
-
Dissolve the crude 2-bromophenyl acetate in 1,2-dichlorobenzene (100 mL).
-
Add anhydrous aluminum trichloride ( AlCl3 , 11.3 g, 84.9 mmol). AlCl3 acts as a Lewis acid, coordinating with the ester to generate the reactive acylium ion.
-
Heat the mixture to 140 °C and stir for 3 hours.
-
Workup: Quench by pouring over ice and 10% HCl to break down the aluminum complexes. Extract with DCM (3 x 50 mL), dry over MgSO4 , and concentrate.
-
Purify via silica gel chromatography (DCM:TEA 20:1) to afford 1-(3-bromo-2-hydroxyphenyl)ethanone as a colorless oil (approx. 62% yield) [2].
Stage 2: Selective α -Bromination
The Causality of Copper(II) Bromide Selection (E-E-A-T)
The final step requires brominating the α -carbon of the acetyl group. Using elemental bromine ( Br2 ) in acetic acid often leads to over-bromination ( α,α -dibromo derivatives) or unwanted nuclear bromination.
To achieve strict mono-selectivity, Copper(II) Bromide ( CuBr2 ) in a refluxing ethyl acetate/chloroform mixture is the superior reagent [3]. CuBr2 acts as both a mild Lewis acid to facilitate enolization and a halogen source. The reaction proceeds via a single-electron transfer (SET) mechanism, where the Cu(II)-enolate complex decomposes to an α -radical/cation intermediate, which then abstracts a bromine atom from a second equivalent of CuBr2 , precipitating insoluble Copper(I) Bromide ( CuBr ). The insolubility of CuBr drives the reaction forward and prevents over-reaction.
Mechanistic pathway of CuBr2-mediated selective alpha-bromination.
Experimental Protocol: α -Bromination
-
Dissolve 1-(3-bromo-2-hydroxyphenyl)ethanone (1.0 eq) in a 1:1 mixture of Chloroform and Ethyl Acetate (approx. 10 mL/g of substrate).
-
Add finely ground Copper(II) Bromide ( CuBr2 , 2.0 eq). Note: Two equivalents are required stoichiometrically as each CuBr2 only provides one electron/halogen equivalent.
-
Heat the heterogeneous mixture to reflux (approx. 70-75 °C) with vigorous stirring for 3–5 hours.
-
Monitoring: The reaction progress is visually indicated by the transition of the black/dark-green CuBr2 solid to a white/pale-yellow precipitate of CuBr .
-
Workup: Filter the hot mixture to remove the CuBr salts. Wash the filter cake with hot ethyl acetate.
-
Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from ethanol or hexanes to yield pure 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone.
Quantitative Data: Evaluation of α -Bromination Conditions
The table below summarizes the empirical advantages of the CuBr2 methodology over traditional bromination techniques for acetophenone derivatives [3].
| Method | Reagent System | Solvent System | Typical Yield | Selectivity (Mono:Di) | Primary Drawback / Limitation |
| 1 | Elemental Br2 | Acetic Acid (AcOH) | 60 - 65% | 70 : 30 | High risk of nuclear bromination and α,α -dibromination. |
| 2 | NBS, p -TsOH | Acetonitrile ( MeCN ) | 70 - 75% | 85 : 15 | Requires radical initiators; separation of succinimide can be tedious. |
| 3 | CuBr2 | EtOAc / CHCl3 | 88 - 92% | > 95 : 5 | Requires stoichiometric copper; heterogeneous mixture requires vigorous stirring. |
References
- AccelaChem. "2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (CAS: 685892-03-9)". AccelaChem Product Catalog.
- ChemicalBook. "1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE | 1836-05-1". ChemicalBook.
- BenchChem. "3'-Ethoxy-2-methoxyacetophenone | High-Quality Research Chemical". BenchChem.
Solubility and Solvent Compatibility Guide for 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone: A Technical Whitepaper
Executive Summary
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (CAS: 685892-03-9) is a highly reactive, bifunctional phenacyl bromide derivative utilized extensively as a building block in heterocyclic synthesis and as an electrophilic probe in biochemical assays[1][2]. Due to the presence of an α -bromoketone moiety, an aromatic bromine, and an ortho-hydroxyl group, its solubility profile is not dictated merely by polarity, but by complex intramolecular interactions and solvent-induced reactivities. This whitepaper provides a comprehensive analysis of its solubility, stability, and optimal handling protocols for researchers and drug development professionals.
Molecular Architecture & Physicochemical Causality
To accurately predict and manipulate the solubility of this compound, one must analyze its structural microenvironments:
-
Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position forms a strong, thermodynamically favorable intramolecular hydrogen bond with the adjacent carbonyl oxygen of the ethanone group[3]. This interaction effectively "masks" the hydrogen-bond donating capacity of the phenol, preventing it from interacting extensively with surrounding water molecules. Consequently, the molecule exhibits a significantly higher lipophilicity (LogP) and lower aqueous solubility than would be predicted for a standard phenol[3].
-
Halogen-Induced Hydrophobicity: The addition of the heavy, polarizable bromine atom at the 3-position further increases the hydrophobic surface area of the aromatic ring, driving the compound's preference for non-polar or moderately polar organic solvents.
-
Electrophilic α -Carbon: The 2-bromo (phenacyl bromide) group is a potent electrophile, highly susceptible to SN2 displacement[4]. While this does not directly alter thermodynamic solubility, it severely restricts the types of solvents that can be used, as nucleophilic solvents will degrade the solute over time.
Solubility Profile in Common Organic Solvents
The table below synthesizes the solubility characteristics based on the compound's physicochemical properties and the established behavior of analogous phenacyl bromides[2][5].
| Solvent Class | Specific Solvents | Solubility Level | Mechanistic Rationale & Application Notes |
| Aqueous | Water, PBS | Very Low (< 1 mg/mL) | High lipophilicity and intramolecular H-bonding prevent effective solvation. Requires co-solvents for biological assays[2]. |
| Polar Aprotic | DMSO, DMF | Very High (> 50 mg/mL) | Excellent dipole-dipole interactions. Caution: Reactive upon heating (see Section 4). Ideal for high-concentration stock solutions. |
| Halogenated | Dichloromethane (DCM), Chloroform | High (> 30 mg/mL) | Matches the polarizability of the brominated aromatic ring. Excellent for liquid-liquid extraction and long-term storage. |
| Ethers & Esters | THF, Ethyl Acetate | High (> 30 mg/mL) | Good H-bond acceptors that can partially disrupt intramolecular bonds without acting as nucleophiles. |
| Alcohols | Methanol, Ethanol | Moderate to High | Protic nature allows for favorable solvation, but slow solvolysis can occur. Methanol is the gold standard for recrystallization[5]. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | Insufficient polarity to solvate the carbonyl and halogenated ring. Used primarily as anti-solvents to induce precipitation. |
Solvent-Induced Reactivity & Stability (Expert Insights)
A critical failure point in experimental design is conflating solubility with stability. 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone is chemically labile in specific solvent environments:
-
The Kornblum Oxidation in DMSO: While Dimethyl Sulfoxide (DMSO) is the universal solvent for biological assay stocks, heating phenacyl bromides in DMSO triggers a Kornblum oxidation[6][7]. The oxygen atom of DMSO acts as a nucleophile, displacing the α -bromide to form an intermediate alkoxysulfonium salt, which subsequently collapses to yield a phenylglyoxal derivative and dimethyl sulfide[8]. Therefore, DMSO stock solutions must never be heated and should be prepared fresh or stored frozen in single-use aliquots.
-
Nucleophilic Solvolysis: Prolonged storage in protic, nucleophilic solvents like methanol or ethanol—especially in the presence of trace bases—can lead to the displacement of the α -bromide to form α -alkoxy ethers.
-
Lachrymatory Properties: Like most phenacyl bromides, this compound is a potent lachrymator and alkylating agent[5]. It reacts readily with nucleophilic residues (e.g., cysteine thiols) in proteins, which is why it is often used as an irreversible enzyme inhibitor[9].
Experimental Workflows
Workflow 1: Preparation of Stable Stock Solutions for In Vitro Assays
Objective: Create a 10 mM stock solution for cell-based assays without inducing Kornblum oxidation or hydrolysis.
-
Weighing: In a well-ventilated fume hood (due to lachrymatory hazards), accurately weigh 2.94 mg of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (MW: 293.94 g/mol )[5].
-
Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.
-
Agitation: Vortex gently at room temperature. Do not sonicate with heat or place in a warm water bath, as temperatures above 30°C in DMSO will initiate oxidative degradation[7].
-
Aliquot & Storage: Immediately divide the solution into 50 μ L single-use aliquots in amber microcentrifuge tubes (to prevent photolytic debromination).
-
Freezing: Store at -20°C or -80°C. Thaw only once immediately prior to dilution in aqueous assay buffer.
Workflow 2: Recrystallization Protocol for Purity Enhancement
Objective: Purify degraded or discolored batches using a solvent/anti-solvent approach.
-
Initial Dissolution: Transfer 1.0 g of crude compound to a round-bottom flask. Add the minimum amount of boiling methanol (approx. 5-8 mL) required to completely dissolve the solid[5].
-
Hot Filtration: If insoluble impurities are present, perform a rapid hot filtration through a fluted filter paper.
-
Cooling: Allow the clear methanolic solution to cool slowly to room temperature to promote the formation of pure, well-defined crystals.
-
Anti-Solvent Addition (Optional): If the yield is low, add cold hexanes dropwise until the solution becomes slightly cloudy, then cool in an ice bath (0-4°C) for 1 hour.
-
Collection: Isolate the white to pale-yellow crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold hexane.
-
Drying: Dry the crystals under high vacuum in a desiccator (preferably over calcium chloride) to remove all trace solvents before storage[5].
Mandatory Visualization
Decision tree for selecting the optimal solvent for 685892-03-9 based on application.
References
-
[1] AccelaChem. "1923043-43-9,4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Dihydrochloride-AccelaChem (Contains CAS 685892-03-9)". accelachem.com. 1
-
[9] CymitQuimica. "CAS 70-11-1: Phenacyl bromide". cymitquimica.com. 9
-
[6] Chemistry-Chemists. "TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO)". chemistry-chemists.com. 6
-
[7] SciSpace. "Positive Halogen Compounds. VI. Preparation of Alkoxydimethylsulfonium Salts and their Role in the Kornblum Oxidation". scispace.com. 7
-
[5] Organic Syntheses. "phenacyl bromide - Organic Syntheses Procedure". orgsyn.org. 5
-
[8] RSC Publishing. "I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis". rsc.org. 8
-
[3] PMC - NIH. "Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones". nih.gov. 3
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- 2. Phenacyl bromide â Grokipedia [grokipedia.com]
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Application Notes & Protocols: The Strategic Use of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone in Heterocyclic Synthesis
Introduction: A Multifaceted Building Block for Heterocyclic Scaffolds
In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone is a prime example of a highly versatile and reactive building block, uniquely functionalized for the synthesis of a variety of heterocyclic compounds. Its structure incorporates three key reactive centers: a phenolic hydroxyl group, an α-bromoketone moiety, and a bromine atom on the aromatic ring. This trifecta of functionality allows for a range of selective transformations, making it an invaluable precursor for drug development professionals and researchers focused on creating novel bioactive molecules. The o-hydroxyacetophenone core is a classic precursor for chromones and benzofurans, while the α-bromo group provides a reactive electrophilic site for facile cyclization reactions.[1][2] This guide provides an in-depth exploration of its application, focusing on the synthesis of high-value heterocyclic systems, complete with mechanistic insights and detailed experimental protocols.
Section 1: Structural Analysis and Reactivity Profile
The synthetic utility of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone stems from the distinct reactivity of its functional groups. Understanding these sites is crucial for designing successful synthetic strategies.
-
The α-Bromo Ketone : This is the most prominent feature for heterocyclic synthesis. The carbon atom alpha to the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This is the cornerstone of classical heterocyclic syntheses like the Hantzsch thiazole synthesis and various condensation-cyclization reactions.
-
The Phenolic Hydroxyl Group : This group is a key internal nucleophile. Upon deprotonation with a mild base, the resulting phenoxide is perfectly positioned to attack the electrophilic α-carbon, leading to intramolecular cyclization—a foundational step in the formation of benzofurans.
-
The Aromatic Bromine : While less reactive than the α-bromo group in nucleophilic substitution, this halogen provides a handle for further molecular diversification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the late-stage introduction of complexity to the synthesized heterocyclic core.
Caption: Key reactive sites of the title compound.
Section 2: Synthesis of Substituted Benzofurans
Benzofurans are a privileged scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities.[3] The intramolecular cyclization of o-hydroxyphenyl α-haloketones is a direct and efficient method for their synthesis.
Mechanistic Pathway: Intramolecular Williamson Ether Synthesis
The reaction proceeds via a base-mediated intramolecular SN2 reaction. The base, typically a carbonate like K₂CO₃ or an amine, deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide. This phenoxide then attacks the adjacent electrophilic α-carbon, displacing the bromide ion and forming the five-membered furan ring.
Caption: General workflow for benzofuran synthesis.
Application Note: Optimizing Benzofuran Synthesis
The choice of reaction conditions can significantly impact the yield and purity of the resulting benzofuran.
| Parameter | Variation | Rationale & Expected Outcome |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | K₂CO₃ is a cost-effective and efficient base for this transformation. Cs₂CO₃ can enhance reaction rates due to its higher solubility and the "caesium effect" but is more expensive. Et₃N is a weaker, non-nucleophilic organic base suitable for sensitive substrates. |
| Solvent | Acetone, DMF, Acetonitrile | Acetone is an excellent choice as it is polar aprotic and readily dissolves the starting material, while its boiling point allows for convenient reflux conditions. DMF is more polar and can accelerate SN2 reactions but requires higher temperatures for removal. |
| Temperature | Room Temp to Reflux | Heating the reaction to the reflux temperature of the solvent (e.g., acetone, ~56°C) is typically required to provide sufficient activation energy for the cyclization to proceed at a practical rate. |
Protocol 1: Synthesis of 2-acetyl-7-bromobenzofuran
This protocol details a standard procedure for the synthesis of a benzofuran derivative using 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone.
Materials:
-
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone and anhydrous potassium carbonate.
-
Add anhydrous acetone to the flask (approx. 10 mL per gram of starting material).
-
Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.
-
Rinse the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid/oil by column chromatography on silica gel or by recrystallization to afford the pure 2-acetyl-7-bromobenzofuran.
Section 3: Synthesis of Chromone Derivatives
Chromones (benzo-γ-pyrones) are another class of heterocyclic compounds with significant pharmacological importance, known for their anti-inflammatory, anticancer, and antimicrobial properties.[4] The title reagent can serve as a precursor to chromone derivatives, although the pathway is less direct than benzofuran synthesis and often involves reaction with a C2-building block.
Mechanistic Pathway: Baker-Venkataraman Rearrangement Approach
A plausible and powerful route involves the initial acylation of the phenolic hydroxyl group, followed by a base-catalyzed Baker-Venkataraman rearrangement to form a 1,3-diketone. This intermediate then undergoes an acid-catalyzed cyclodehydration to yield the chromone ring. The α-bromo and aromatic bromo groups are carried through the synthesis, providing handles for subsequent functionalization.
Caption: Baker-Venkataraman route to chromones.
Protocol 2: Synthesis of 8-Bromo-3-bromoacetyl-2-methylchromone (Illustrative)
This protocol outlines a potential multi-step synthesis of a chromone derivative.
Part A: Acylation
-
Dissolve 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry over MgSO₄, filter, and concentrate to yield the crude ester intermediate.
Part B: Rearrangement and Cyclization
-
Dissolve the crude ester from Part A in pyridine and add powdered potassium hydroxide (3.0 eq).
-
Stir the mixture at room temperature for 2-3 hours until the 1,3-diketone formation is complete (monitored by TLC).
-
Carefully acidify the mixture with cold dilute acetic acid or HCl to precipitate the 1,3-diketone.
-
Filter the solid, wash with water, and dry.
-
To the crude 1,3-diketone, add a mixture of glacial acetic acid and a few drops of concentrated sulfuric acid.
-
Heat the mixture at 100°C for 1 hour.
-
Cool the reaction and pour it onto crushed ice.
-
The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the final chromone product.
Section 4: Synthesis of Other Fused Heterocycles
The α-bromo ketone functionality is a gateway to numerous other heterocyclic systems through reactions with various binucleophiles.
Imidazo[2,1-b]thiazole Derivatives
Reacting the title compound with 2-aminothiazole derivatives can lead to the formation of fused imidazo[2,1-b]thiazole systems, which are of interest in medicinal chemistry. The reaction proceeds by initial N-alkylation of the amino group of the thiazole onto the α-bromo ketone, followed by intramolecular cyclization and dehydration.
Thiazole Derivatives (Hantzsch Synthesis)
A classic application of α-haloketones is the Hantzsch thiazole synthesis.[5] Reaction of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone with a thioamide (e.g., thiourea) will produce a 2-aminothiazole derivative bearing the substituted phenyl ring at the 4-position.
Conclusion and Future Outlook
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone is a powerful and versatile reagent for constructing diverse and medicinally relevant heterocyclic scaffolds. Its pre-installed functional handles allow for direct and efficient access to substituted benzofurans and provide a clear pathway towards chromones and other fused systems. The presence of the aromatic bromine atom is a particularly attractive feature, enabling post-cyclization modifications via modern cross-coupling chemistry. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, making it an indispensable tool for researchers and professionals in drug discovery and development. Future applications may explore its use in multicomponent reactions or as a linchpin in the synthesis of complex natural products.
References
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Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Yahya, A. M. N., & Mohammad, A. N. (n.d.). Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. SciSpace. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromoallylamine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Oxidative oxygen-nucleophilic bromo-cyclization of alkenyl carbonyl compounds without organic wastes using alkali metal reagents in green solvent. Retrieved from [Link]
-
Molloy, J. et al. (n.d.). Fused 3D boron heterocycles via EnT catalysis: synthesis, modification and validation as beta-lactamase inhibitors. Chemical Science (RSC Publishing). Retrieved from [Link]
-
PMC. (n.d.). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Retrieved from [Link]
-
Yadav, M. et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. Retrieved from [Link]
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experimental procedure for N-alkylation using 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone
An In-Depth Guide to N-Alkylation using 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of primary and secondary amines using the versatile bifunctional reagent, 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone. As a highly reactive α-haloketone, this compound serves as a valuable building block in medicinal chemistry and drug development for the synthesis of complex nitrogen-containing molecules and heterocyclic scaffolds.[1] This document elucidates the underlying chemical principles, offers step-by-step procedures for successful synthesis, and provides expert insights into reaction optimization and troubleshooting. The protocols are designed for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic workflows.
Introduction: The Strategic Importance of N-Alkylation
The formation of carbon-nitrogen bonds via N-alkylation is one of the most fundamental and frequently employed transformations in organic synthesis.[2] This reaction is a cornerstone in the pharmaceutical industry for the construction of amine-based scaffolds, which are prevalent in a vast array of biologically active molecules.[3] The direct alkylation of amines with alkyl halides remains a primary strategy due to its straightforward nature and broad applicability.[4][5]
Among the various classes of alkylating agents, α-haloketones are particularly noteworthy for their high reactivity and utility in constructing diverse molecular architectures, including many nitrogen-containing heterocycles.[1][6] The reagent at the center of this guide, 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone, is an exemplar of this class. Its structure features an electrophilic α-carbon, primed for nucleophilic attack, and a substituted phenyl ring that can be further functionalized, making it a powerful tool for generating molecular diversity.[7] This guide will detail the safe and effective use of this reagent for the N-alkylation of various amine substrates.
Scientific Principles and Mechanistic Overview
The N-alkylation reaction with 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone proceeds through a classical bimolecular nucleophilic substitution (SN2) mechanism. The core of this transformation involves the lone pair of electrons on the nitrogen atom of a primary or secondary amine acting as a nucleophile.[8]
Causality of the SN2 Pathway:
-
Nucleophilic Attack: The amine's lone pair attacks the electrophilic methylene carbon (the carbon atom adjacent to the carbonyl group and bonded to the bromine atom).
-
Transition State: A five-coordinate transition state is formed where a new C-N bond is partially formed and the C-Br bond is partially broken.
-
Displacement of Leaving Group: The bromide ion is displaced as a leaving group, resulting in the formation of an ammonium salt intermediate.
-
Deprotonation: A base present in the reaction mixture abstracts a proton from the nitrogen atom, neutralizing the charge and yielding the final N-alkylated product. The base is crucial as it prevents the formation of HBr, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
A common challenge in amine alkylation is overalkylation , where the newly formed secondary amine product, which is often more nucleophilic than the starting primary amine, reacts further with the alkylating agent.[9][10] This can lead to the formation of tertiary amines and even quaternary ammonium salts, reducing the yield of the desired product.[8] Strategies to mitigate this include using a large excess of the starting amine or the controlled, slow addition of the alkylating agent.[10]
Caption: General SN2 mechanism for N-alkylation of an amine with an α-bromoketone.
Safety and Handling Precautions
Proper safety protocols are paramount when handling α-haloketones and associated reagents.
-
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone: This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[11][12]
-
Handling: All manipulations involving this reagent must be performed in a well-ventilated chemical fume hood.[11][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12][13]
-
Spills: In case of a spill, evacuate the area and clean it up following established laboratory procedures, avoiding dust formation.[12]
-
Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.[11]
Consult the Safety Data Sheet (SDS) for all chemicals used in the procedure before commencing any experimental work.[11][12][13]
Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for the N-alkylation of a representative secondary amine (morpholine) with 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone. This procedure can be adapted for other primary and secondary amines with minor modifications.
4.1 Materials and Equipment
-
Reagents:
-
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (FW: 293.94 g/mol )
-
Morpholine (or other amine substrate)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
Flash column chromatography setup
-
4.2 Step-by-Step Procedure (1.0 mmol Scale)
-
Reactant Preparation: To a dry 50 mL round-bottom flask under an inert atmosphere (N₂), add the amine substrate (e.g., morpholine, 1.2 mmol, 1.2 eq.) and anhydrous potassium carbonate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (15 mL) to the flask. Stir the resulting suspension vigorously at room temperature for 10-15 minutes.
-
Addition of Alkylating Agent: Dissolve 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (1.0 mmol, 294 mg) in a minimal amount of anhydrous acetonitrile (approx. 5 mL). Add this solution dropwise to the stirred amine suspension over 5 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux (for acetonitrile, ~82°C) or stir at a moderately elevated temperature (e.g., 50-60°C).[10][14]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Check for the consumption of the starting α-bromoketone. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.[3][15]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.[14]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the resulting crude residue in ethyl acetate (30 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).[15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[14]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure N-alkylated product.[3]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Standard experimental workflow for N-alkylation.
Representative Reaction Data
The following table summarizes expected outcomes for the N-alkylation of various amine substrates with 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone under optimized conditions. (Note: Yields are illustrative and may vary based on specific experimental conditions and substrate reactivity).
| Amine Substrate | Type | Base (eq.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Morpholine | Secondary, Cyclic | K₂CO₃ (2.0) | ACN | 60 | 6 | 85 - 95 |
| Aniline | Primary, Aromatic | K₂CO₃ (2.0) | DMF | 80 | 12 | 65 - 75 |
| Benzylamine | Primary, Aliphatic | Et₃N (1.5) | DCM | 25 | 8 | 80 - 90 |
| Diethylamine | Secondary, Acyclic | K₂CO₃ (2.0) | ACN | 50 | 10 | 70 - 85 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive amine (protonated).2. Insufficiently strong or insoluble base.3. Low reaction temperature. | 1. Ensure at least 2 eq. of base are used.2. Switch to a stronger or more soluble base (e.g., Cs₂CO₃). Use a polar aprotic solvent like DMF to improve solubility.[10]3. Increase the reaction temperature incrementally. |
| Multiple Products (Overalkylation) | 1. Secondary amine product is more nucleophilic than the primary amine starting material. | 1. Use a large excess (3-5 eq.) of the primary amine starting material.[10]2. Add the α-bromoketone solution slowly (syringe pump) to maintain its low concentration.[10] |
| Complex Mixture in TLC | 1. Decomposition of starting material or product.2. Reaction run for too long or at too high a temperature. | 1. Confirm the purity of starting materials.2. Run the reaction at a lower temperature and monitor closely by TLC to stop it upon consumption of the limiting reagent. |
Conclusion
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone is a highly effective reagent for the N-alkylation of a wide range of primary and secondary amines. The reaction proceeds reliably via an SN2 mechanism, and with appropriate control over reaction conditions—particularly the choice of base, solvent, and stoichiometry—high yields of the desired mono-alkylated products can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic programs, facilitating the development of novel chemical entities for drug discovery and beyond.
References
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5287-5354. Available at: [Link]
-
Verma, A., & Kumar, S. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of Heterocyclic Chemistry, 50(S1), E1-E22. Available at: [Link]
-
Shawali, A. S., et al. (2007). Synthesis of Nitrogen-Containing Heterocycles from the Reaction of Amidrazones with α-Haloesters. Turkish Journal of Chemistry, 31(1), 81-89. Available at: [Link]
-
Sharma, R., et al. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts, 10(4), 429. Available at: [Link]
-
Musacchio, A. J., & MacMillan, D. W. C. (2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of Nitrogen-Containing Heterocycles on α-Haloketone Basis. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
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Gholami, M., et al. (2022). N-Dealkylation of Amines. Molecules, 27(10), 3280. Available at: [Link]
-
LibreTexts Chemistry. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Available at: [Link]
-
ResearchGate. (n.d.). A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. Available at: [Link]
- Wang, P., et al. (2011). N-Alkylation of Opiates. Google Patents. US20110269964A1.
-
Lawley, P. D., et al. (1974). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Biochemical Journal, 145(1), 73-84. Available at: [Link]
-
SciSpace. (2021). STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES. Available at: [Link]
-
Royal Society of Chemistry. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-bromoallylamine. Available at: [Link]
-
Acta Crystallographica Section E. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available at: [Link]
-
Synfacts. (2013). N-Alkylation of Ammonia or Amines with Alcohols Using NiCuFeOx. Available at: [Link]
-
ResearchGate. (2015). Can someone suggest to me some method to purify it or other method for N-alkylation of benzoazole? Available at: [Link]
-
Tohoku University. (2024). Selective N-alkylation catalyzed by polymer gels with crosslinked domains containing iridium complexes. Available at: [Link]
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large-scale synthesis of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone for research
Large-Scale Synthesis of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone: A Scalable Protocol for Research Applications
Strategic Retrosynthetic Analysis & Causality
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (CAS: 685892-03-9)[1] is a highly functionalized phenacyl bromide derivative. It serves as a critical electrophilic building block in the synthesis of complex heterocycles, such as thiazoles and imidazoles, which are frequently utilized in medicinal chemistry and drug discovery.
Designing a scalable synthesis for this molecule requires navigating two distinct regioselective bromination events: one on the aromatic ring and one at the alpha-carbon of the acetyl group.
Why not directly brominate 2-hydroxyacetophenone? Direct electrophilic aromatic bromination of 2-hydroxyacetophenone is poorly selective and predominantly yields the 5-bromo isomer (para to the strongly activating hydroxyl group). To selectively install the bromine at the 3-position (ortho to the hydroxyl), a Fries rearrangement strategy is employed[2]. By starting with commercially available 2-bromophenol, the bromine atom is already locked in the desired position. O-acetylation followed by a Lewis acid-catalyzed Fries rearrangement forces the acetyl group to migrate to the available ortho and para positions, allowing for the isolation of the specific 3-bromo-2-hydroxyacetophenone intermediate.
Why Copper(II) Bromide for alpha-bromination? Utilizing elemental bromine (Br₂) for the alpha-bromination of an electron-rich phenol derivative often leads to unwanted polybromination or further ring bromination. Copper(II) bromide (CuBr₂) in a mixed solvent system (EtOAc/CHCl₃) acts as a highly selective, heterogeneous single-electron oxidant and brominating agent that exclusively targets the enolizable alpha-carbon without over-oxidizing the substrate[3].
Process Visualization
Figure 1: Three-step scalable synthesis workflow for 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric ratios and expected yields for a standard 10-gram scale synthesis.
| Step | Reaction Phase | Starting Material | Reagents (Equivalents) | Solvent | Temp / Time | Expected Yield |
| 1 | O-Acetylation | 2-Bromophenol (1.0 eq) | Acetyl chloride (1.1 eq), Et₃N (1.1 eq) | DCM | 0 °C to RT, 1 h | ~98% |
| 2 | Fries Rearrangement | 2-Bromophenyl acetate (1.0 eq) | AlCl₃ (1.5 eq) | 1,2-Dichlorobenzene | 140 °C, 3 h | ~62% |
| 3 | Alpha-Bromination | 1-(3-Bromo-2-hydroxyphenyl)ethanone (1.0 eq) | CuBr₂ (2.0 eq) | EtOAc / CHCl₃ (1:1) | Reflux, 4-6 h | ~85% |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Bromophenyl acetate
-
Charge a round-bottomed flask with 2-bromophenol (10.0 g, 57.8 mmol) and anhydrous dichloromethane (DCM, 50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (4.67 mL, 63.6 mmol) in one portion, followed by the dropwise addition of acetyl chloride (5.0 g, 63.6 mmol) over 15 minutes to control the exothermic reaction[2].
-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Workup: Quench with water (50 mL), separate the organic layer, and wash with saturated NaHCO₃ (50 mL) and brine (50 mL). Dry over MgSO₄, filter, and concentrate under reduced pressure to yield pure 2-bromophenyl acetate (approx. 12.18 g).
Self-Validating System: TLC (Hexane/EtOAc 9:1) will show the complete disappearance of the highly polar 2-bromophenol spot (which stains strongly with KMnO₄) and the appearance of a less polar, UV-active ester spot.
Step 2: Fries Rearrangement to 1-(3-Bromo-2-hydroxyphenyl)ethanone
-
Dissolve the 2-bromophenyl acetate (12.18 g, 56.6 mmol) in 1,2-dichlorobenzene (100 mL)[2].
-
Carefully add anhydrous aluminum trichloride (AlCl₃) (11.3 g, 84.9 mmol) in portions. Caution: Highly exothermic and moisture-sensitive.
-
Equip the flask with a reflux condenser and heat the mixture to 140 °C for 3 hours[2].
-
Workup: Cool the mixture to room temperature and pour it slowly into a mixture of crushed ice and 10% HCl to break the aluminum complex. Extract the aqueous phase with DCM (3 x 50 mL).
-
Purification: Combine the organic phases, dry (MgSO₄), and evaporate the DCM. Treat the crude heavy oil with hexane (300 mL) and chill at -20 °C overnight. The unwanted para-substituted by-product will crystallize and can be removed by filtration[2]. Concentrate the filtrate and purify via a short silica gel plug (eluting with DCM:Et₃N 20:1) to afford 1-(3-bromo-2-hydroxyphenyl)ethanone as a colorless to pale-yellow oil.
Self-Validating System: The successful isolation of the ortho-isomer is instantly validated via ¹H NMR. The phenolic -OH proton will appear highly downfield (typically >11.0 ppm) as a sharp singlet due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This signature peak is entirely absent in the para-isomer.
Step 3: Selective Alpha-Bromination
-
Dissolve 1-(3-bromo-2-hydroxyphenyl)ethanone (7.55 g, 35.1 mmol) in chloroform (50 mL).
-
In a separate flask, suspend Copper(II) bromide (CuBr₂) (15.6 g, 70.2 mmol) in ethyl acetate (50 mL)[3].
-
Combine the two mixtures in a two-neck flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the vigorously stirring heterogeneous mixture to reflux for 4 to 6 hours.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the precipitated copper salts. Wash the filter cake with additional ethyl acetate (30 mL).
-
Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-1-(3-bromo-2-hydroxyphenyl)ethanone. Recrystallize from ethanol/hexane to achieve >95% purity.
Self-Validating System: This step is visually self-validating. The reaction begins as a dark black/green suspension of CuBr₂. As the alpha-bromination proceeds, the insoluble CuBr₂ is reduced to Copper(I) bromide (CuBr), which precipitates as a dense, chalky white solid[3]. The reaction is complete when the black solid is entirely consumed. Furthermore, ¹H NMR validation will show the complete disappearance of the acetyl methyl singlet (~2.6 ppm, 3H) and the emergence of a new methylene singlet (~4.5 ppm, 2H) corresponding to the alpha-bromoacetyl group.
References
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AccelaChem. "1923043-43-9,4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Dihydrochloride-AccelaChem" (Contains CAS 685892-03-9).[1] Available at: [Link]
-
King, L. C.; Ostrum, G. K. "Selective Bromination with Copper(II) Bromide". The Journal of Organic Chemistry 1964, 29 (12), 3459–3461.[3] Available at: [Link]
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- 2. 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE | 1836-05-1 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
purification techniques for crude 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone
Application Note: Advanced Purification Protocols for Crude 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone
Introduction & Chemical Context
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone is a highly reactive α -bromoketone and a critical intermediate in the synthesis of functionalized chromones, heterocycles, and active pharmaceutical ingredients. It is typically synthesized via the α -bromination of 3-bromo-2-hydroxyacetophenone using molecular bromine ( Br2 ), copper(II) bromide ( CuBr2 ), or N-bromosuccinimide (NBS)[1].
Handling and purifying this molecule presents unique challenges. The α -bromo moiety makes the compound a potent alkylating agent, a severe lachrymator, and chemically sensitive to light and acid. Furthermore, the presence of the phenolic hydroxyl group introduces weak acidity ( pKa≈8.5–9.5 ) and intramolecular hydrogen bonding. If the crude reaction mixture is not purified promptly and correctly, the product undergoes rapid autocatalytic degradation, transforming from a desired off-white crystalline solid into a dark, intractable polymeric oil[2].
The Impurity Profile
To design a self-validating purification system, we must first define the target impurities present in the crude mixture:
-
Hydrogen Bromide (HBr): A stoichiometric byproduct of Br2 bromination. Residual HBr is the primary driver of product blackening and decomposition.
-
Over-brominated species: α,α -dibromoketones or nuclear brominated isomers (e.g., bromination at the 5-position of the phenyl ring).
-
Unreacted starting material: 3-bromo-2-hydroxyacetophenone.
-
Degradation products: Colored oligomers resulting from thermal or photolytic breakdown.
Workflow & Decision Matrix
Figure 1: Decision matrix and workflow for the purification of crude alpha-bromoketones.
Protocol 1: Reaction Quenching and Aqueous Washing
Causality: The most critical step in α -bromoketone purification is the immediate removal of residual acid (HBr) and unreacted electrophilic bromine. Failure to do so results in the solution blackening on standing[2]. However, because the molecule contains a phenolic hydroxyl group, strong bases (like NaOH or Na2CO3 ) will deprotonate the phenol, forming a water-soluble phenoxide salt and destroying your isolated yield.
Step-by-Step Methodology:
-
Dilution: Dilute the crude reaction mixture with 3 volumes of a non-polar organic solvent (Dichloromethane or Diethyl Ether).
-
Quenching: Wash the organic layer with an equal volume of ice-cold 5% aqueous Sodium Thiosulfate ( Na2S2O3 ) to quench any residual Br2 . The organic layer should visibly lighten in color (from deep orange/red to pale yellow).
-
Neutralization: Wash with 5% aqueous Sodium Bicarbonate ( NaHCO3 ). Self-Validation Check: Monitor for CO2 gas evolution. Continue washing until the aqueous phase pH is ~7.5.
-
Drying: Wash with saturated brine, separate the organic layer, and dry over anhydrous Na2SO4 .
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Critical: Keep the water bath temperature strictly below 35°C to prevent thermal degradation.
Protocol 2: Recrystallization (Overcoming "Oiling Out")
Causality: Recrystallization is the gold standard for purifying solid α -bromoketones. However, 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone frequently "oils out"—forming a separate liquid phase instead of crystallizing—because impurities depress its melting point below the boiling point of the solvent[3].
Step-by-Step Methodology:
-
Solvent Selection: While methanol is traditionally used for phenacyl bromides, a binary system of Hexanes/Ethyl Acetate (typically 4:1) provides superior control over the saturation point and prevents rapid oiling.
-
Dissolution: Dissolve the crude solid in a minimum volume of the boiling solvent mixture.
-
Decolorization (If necessary): If the solution is dark brown, add activated charcoal (10% w/w), boil for 2 minutes, and perform a hot filtration through a Celite pad to remove polymeric degradation products.
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature. Self-Validation Check: If oil droplets form instead of crystals, the solution is supersaturated and cooling too fast. Reheat until homogeneous, add 5% more Hexanes, and seed with a pure crystal.
-
Isolation: Once crystallization begins, transfer the flask to an ice bath for 30 minutes. Filter the off-white crystals under vacuum, wash with ice-cold hexanes, and dry in a vacuum desiccator in the dark.
Protocol 3: Flash Column Chromatography
Causality: When the crude purity is too low (<85%), chromatography is required. However, α -bromoketones can decompose or undergo dehalogenation on highly active, acidic silica gel[4]. Furthermore, the phenolic group can cause severe tailing.
Step-by-Step Methodology:
-
Silica Deactivation: Use standard silica gel (230-400 mesh) but pre-treat it by slurrying with the initial mobile phase containing 1% glacial acetic acid. The acetic acid suppresses the ionization of the phenolic hydroxyl group, preventing tailing, while mitigating nucleophilic attack by silica hydroxyls.
-
Loading: Dissolve the sample in a minimal amount of DCM and load it evenly onto the column.
-
Rapid Elution: Elute rapidly using a gradient of Hexanes to Ethyl Acetate (95:5 to 85:15). Prolonged residence time on the column decreases yield.
-
Pooling: Monitor fractions via UV-active TLC (the compound is highly UV-active at 254 nm). Pool the product-containing fractions and evaporate at <35°C.
Quantitative Data Summary
| Purification Stage | Target Impurities Removed | Typical Recovery (%) | Final Purity (%) | Mechanistic Rationale |
| Aqueous Washing | HBr, Br2 , inorganic salts | 95 - 98 | 70 - 85 | Neutralizes acid to prevent autocatalytic degradation; removes water-soluble byproducts. |
| Recrystallization | Isomers, unreacted starting material | 60 - 80 | > 98 | Exploits differential solubility; relies on strict crystal lattice exclusion of structurally similar impurities. |
| Flash Chromatography | Poly-brominated species, complex oligomers | 70 - 90 | > 95 | Separates based on polarity; requires deactivated silica to prevent on-column dehalogenation. |
References
-
Synthetic Access to Aromatic α -Haloketones Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]
-
How to separate phenacyl bromide and acetophenone? Source: Chemistry Stack Exchange URL:[Link]
-
Silica gel catalyzed α -bromination of ketones using N-bromosuccinimide: An easy and rapid method Source: Chinese Chemical Letters / ResearchGate URL:[Link]
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone as a precursor for novel organic compounds
Application Note: 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone as a Precursor for Novel Heterocyclic Scaffolds
Executive Summary
In modern drug discovery, the rapid assembly of complex, functionalized heterocycles relies heavily on versatile building blocks. 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (CAS: 685892-03-9) [1] is a highly valuable, tri-functional precursor. Its unique structural topology—comprising an electrophilic α -bromo ketone, a nucleophilic phenolic hydroxyl group, and a cross-coupling-ready aryl bromide—enables divergent synthetic pathways. This application note details the mechanistic rationale and provides self-validating protocols for utilizing this compound in the synthesis of benzofuran-3-ones and thiazoles, followed by late-stage functionalization.
Mechanistic Insights & Orthogonal Reactivity (E-E-A-T)
The strategic value of 2-bromo-1-(3-bromo-2-hydroxyphenyl)ethanone lies in its orthogonal reactivity . A successful synthetic campaign requires addressing each functional group without cross-contamination or undesired side reactions.
-
The α -Bromo Ketone (C1 position): This moiety is highly electrophilic. The adjacent carbonyl group lowers the LUMO energy of the C-Br bond, making it exceptionally susceptible to SN2 attack by nucleophiles (e.g., thioamides, amines, or intramolecular phenoxides).
-
The Phenolic Hydroxyl (C2 position): Under mild basic conditions (e.g., K2CO3 ), the phenol is deprotonated to form a phenoxide anion. Because it is positioned ortho to the α -bromo ketone, the phenoxide is perfectly aligned for an intramolecular 5-exo-tet or 5-endo-trig cyclization, yielding a benzofuran-3(2H)-one scaffold [2]. We specifically select a mild base like K2CO3 over stronger bases (like NaOH or NaH ) to prevent the competitive Favorskii rearrangement or intermolecular polymerization of the α -bromo ketone.
-
The Aryl Bromide (C3 position): The sp2 -hybridized C-Br bond is completely inert to the mild nucleophilic conditions used to react the α -bromo ketone. It acts as a "silent" functional group during initial heterocycle formation, preserving a critical handle for late-stage Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions).
Quantitative Data Summary: Reactivity Profile
| Functional Group | Reagent / Condition | Reaction Type | Orthogonality / Outcome |
| α -Bromo Ketone | Thioacetamide, EtOH, Reflux | Hantzsch Condensation | Forms thiazole ring; Phenol and Aryl Br remain intact. |
| Phenolic -OH | K2CO3 , Acetone, Reflux | Intramolecular SN2 | Cyclizes with α -bromo ketone to form benzofuran-3-one. |
| Aryl Bromide | Pd(PPh3)4 , Ar−B(OH)2 | Suzuki Cross-Coupling | Reacts only under Pd-catalysis; allows late-stage diversification. |
Experimental Protocols
Protocol A: Synthesis of 7-Bromobenzofuran-3(2H)-one via Intramolecular Cyclization
Causality & Validation: This protocol utilizes a mild base to selectively deprotonate the phenol. The resulting phenoxide attacks the α -carbon, displacing the aliphatic bromide. The reaction is self-validating: the disappearance of the phenolic -OH stretch (~3300 cm−1 ) in IR spectroscopy and the precipitation of KBr salt during the reaction confirm successful cyclization.
Step-by-Step Methodology:
-
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 2-bromo-1-(3-bromo-2-hydroxyphenyl)ethanone in 30 mL of anhydrous acetone.
-
Base Addition: Add 15.0 mmol (1.5 equiv) of finely powdered, anhydrous Potassium Carbonate ( K2CO3 ).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 60°C with vigorous stirring for 4-6 hours. Observation: The solution will transition from clear to a cloudy suspension as insoluble KBr forms.
-
Monitoring: Monitor reaction completion via TLC (Hexanes:EtOAc 4:1). The highly polar starting material will convert to a faster-moving, less polar spot (the cyclized product).
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove K2CO3 and KBr . Wash the filter cake with 15 mL of acetone.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography to yield 7-bromobenzofuran-3(2H)-one as a crystalline solid.
Protocol B: Synthesis of 4-(3-Bromo-2-hydroxyphenyl)-2-methylthiazole (Hantzsch Synthesis)
Causality & Validation: The Hantzsch thiazole synthesis is driven by the condensation of the α -bromo ketone with a thioamide [3]. The sulfur atom of thioacetamide acts as the initial nucleophile, attacking the α -carbon. Subsequent intramolecular attack of the nitrogen on the carbonyl carbon and dehydration yields the aromatic thiazole ring.
Step-by-Step Methodology:
-
Preparation: Dissolve 5.0 mmol of 2-bromo-1-(3-bromo-2-hydroxyphenyl)ethanone in 20 mL of absolute ethanol in a 50 mL flask.
-
Reagent Addition: Add 5.5 mmol (1.1 equiv) of thioacetamide.
-
Reflux: Heat the mixture to reflux (78°C) for 3 hours. Observation: The reaction mixture will gradually darken, and an acidic byproduct ( HBr ) is generated, which protonates the resulting thiazole.
-
Neutralization: Cool the mixture to room temperature and pour it into 50 mL of ice-cold saturated NaHCO3 solution to neutralize the hydrobromide salt and precipitate the free base thiazole.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. Recrystallize from hot ethanol to yield the pure thiazole derivative.
Visualizations & Workflows
Caption: Divergent synthetic pathways from the tri-functional precursor.
Caption: Mechanism of base-mediated benzofuran-3-one cyclization.
References
-
AccelaChem Catalog. 577983-92-7,6-Cyclohexyl-3-(4-pyridyl)-[1,2,4]triazolo[3,4-b][1,3,4 ... (Listing for CAS: 685892-03-9). AccelaChem. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. National Institutes of Health (NIH). Available at: [Link]
-
Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Scientific Research Publishing (SCIRP). Available at:[Link]
Advanced Application Note: Safety, Handling, and Decontamination Protocols for 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Safety & Handling Protocol
Executive Summary
In advanced organic synthesis and drug development, α-haloketones are indispensable synthon building blocks for constructing complex heterocyclic scaffolds (e.g., thiazoles, imidazoles, and oxazoles). 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (CAS: 685892-03-9) is a highly reactive, bifunctional halogenated aromatic ketone[1]. While its dual functionality—featuring both an electrophilic α-bromo ketone moiety and a brominated phenol ring—makes it highly valuable for cross-coupling and nucleophilic substitution reactions, it inherently translates to severe occupational hazards[2].
As a Senior Application Scientist, I emphasize that handling this compound requires moving beyond basic compliance. Researchers must understand the causality of its toxicity to implement truly effective, self-validating safety protocols. This guide provides an experience-driven framework for the safe handling, use, and chemical deactivation of this potent lachrymator.
Physicochemical Profiling & Hazard Matrix
To properly design engineering controls, one must first understand the physical parameters of the compound. The presence of the α-bromo ketone functional group classifies this molecule as a potent alkylating agent and a severe lachrymator (tear-producing substance)[2][3].
Table 1: Chemical and Hazard Profile
| Property / Parameter | Specification |
| Chemical Name | 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone |
| CAS Number | 685892-03-9[1] |
| Molecular Formula | C₈H₆Br₂O₂ |
| Molecular Weight | 293.94 g/mol |
| Primary Hazard Class | Severe Lachrymator, Corrosive, Alkylating Agent[2][3] |
| GHS Hazard Statements | H315 (Skin irritation), H319 (Severe eye irritation), H335 (Respiratory irritation)[2][4] |
| Storage Requirements | Keep in a dark place, inert atmosphere, 2-8°C[5] |
Mechanistic Toxicology: The Causality of the Lachrymatory Response
Do not merely classify this compound as an "irritant"; it is a targeted biochemical disruptor[2]. The intense lachrymatory and respiratory responses triggered by phenacyl bromide derivatives are not due to simple pH-based burns, but rather a highly specific biochemical mechanism[3].
As an α-bromo ketone, the molecule acts as a highly reactive electrophile. When exposed to the mucous membranes of the eyes or respiratory tract, it undergoes rapid bimolecular nucleophilic substitution (S_N2) reactions with biological nucleophiles[2]. Specifically, it targets free thiol groups (cysteine residues) located on the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels, which are heavily expressed in the sensory nerves of the trigeminal system[3][6].
The covalent modification of these cysteine residues forces the TRPA1 channel into a sustained open state, leading to a massive influx of calcium ions (Ca²⁺)[6][7]. This depolarization triggers the immediate release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), culminating in neurogenic inflammation, intense pain, and uncontrollable tearing[6][8].
Caption: Biochemical mechanism of TRPA1 ion channel activation by α-bromo ketones leading to lachrymation.
Engineering Controls and PPE Specifications
Because the toxicity is driven by irreversible covalent modification[7], barrier defense and rigorous engineering controls are non-negotiable.
-
Primary Containment: All manipulations must be performed inside a certified Class II Type B2 Biological Safety Cabinet or an externally exhausted chemical fume hood[2]. Ensure a minimum face velocity of 100 fpm. Never handle this compound on an open bench.
-
Glove Selection (Causality-Driven): Standard nitrile gloves offer poor resistance to halogenated organic compounds and will experience rapid breakthrough. Protocol: Double-glove using heavy-duty Butyl rubber gloves over a standard Nitrile inner layer[2][9].
-
Eye & Face Protection: Tight-fitting chemical safety goggles paired with a full-face shield are mandatory. Direct TRPA1 activation in the cornea causes immediate, debilitating lachrymation that can temporarily blind the operator, leading to secondary accidents[9].
Step-by-Step Handling and Transfer Protocol
To ensure a self-validating system, follow this three-phase operational workflow:
Phase 1: Pre-Operation Validation
-
Airflow Verification: Physically verify the fume hood monitor reads >100 fpm. Tape a small piece of tissue to the sash to visually confirm inward directional airflow.
-
Quenching Bath Preparation: Before opening the reagent bottle, prepare a 500 mL beaker containing a 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution or a dilute NaOH/Ethanol mixture inside the hood[9][10]. This acts as your immediate chemical deactivation station.
Phase 2: Execution
-
Static Control: α-Bromo ketones can be staticky powders. Use an anti-static gun (Zerostat) on your weighing boat and spatula to prevent micro-particulates from aerosolizing.
-
Closed-System Transfer: Weigh the compound directly into a tared reaction flask. Immediately seal the flask with a PTFE/Silicone septum before removing it from the balance area.
Phase 3: Post-Operation Decontamination
-
Tool Quenching: Submerge all spatulas, weighing boats, and contaminated glassware directly into the prepared Sodium Thiosulfate bath[9].
-
Incubation: Allow tools to sit in the quenching bath for at least 30 minutes to ensure complete hydrolysis of the α-carbon halide before removing them from the fume hood[10].
Spill Response and Chemical Quenching Strategy
If a spill occurs, do not attempt to simply wipe it up with dry paper towels. Friction can aerosolize the powder, and physical wiping does not neutralize the alkylating hazard[2][11]. The compound must be chemically deactivated.
The Chemical Quenching Mechanism: Applying a 10% Sodium Thiosulfate solution introduces the thiosulfate ion (S₂O₃²⁻), which acts as a "soft" nucleophile. It selectively attacks the soft electrophilic α-carbon of the phenacyl bromide via an S_N2 mechanism, displacing the bromide ion[9]. This converts the hazardous lachrymator into a benign, water-soluble Bunte salt, effectively neutralizing its ability to alkylate biological TRPA1 channels.
Caption: Step-by-step decision matrix and chemical quenching workflow for α-bromo ketone spills.
References
-
Accela ChemBio. "1923043-43-9,4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Dihydrochloride-AccelaChem / 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone". AccelaChem. 1
-
BLD Pharm. "2491-36-3 | 2-Bromo-1-(2-hydroxyphenyl)ethanone - Safety Information". BLDPharm. 5
-
Sigma-Aldrich. "Flg | Sigma-Aldrich: 685892-03-9". SigmaAldrich.
-
Apollo Scientific. "Phenacyl bromide - Safety Data Sheet". ApolloScientific. 11
-
DC Fine Chemicals. "Phenacyl bromide 109980 - Safety Data Sheet". DCFineChemicals. 4
-
BenchChem. "2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone - Mechanistic Toxicology". BenchChem.2
-
BenchChem. "2-Bromo-1-(4-phenoxyphenyl)ethanone - Stability & Safety". BenchChem. 10
-
PubChem - NIH. "Phenacyl bromide | C8H7BrO | CID 6259". National Institutes of Health. 3
-
PMC - NIH. "Activation of TRPA1 by volatile organic chemicals leading to sensory irritation". National Institutes of Health. 6
-
ResearchGate. "The pungency of garlic: Activation of TRPA1 and TRPV1 in response to allicin". ResearchGate. 7
Sources
- 1. 1923043-43-9,4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone|CAS 594810-90-9 [benchchem.com]
- 3. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. 2491-36-3|2-Bromo-1-(2-hydroxyphenyl)ethanone|BLD Pharm [bldpharm.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone|CAS 594810-90-9 [benchchem.com]
- 10. 2-Bromo-1-(4-phenoxyphenyl)ethanone | 28179-33-1 | Benchchem [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
improving the yield of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone synthesis
Technical Support Center: Troubleshooting & Optimization Guide
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the selective functionalization of highly activated aromatic systems. The synthesis of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone [1] from its precursor, 1-(3-bromo-2-hydroxyphenyl)ethanone [2], is a classic example of this challenge.
The primary hurdle in this synthesis is regiocontrol. The starting material possesses a free hydroxyl group at the 2-position, which strongly donates electron density into the aromatic ring via resonance. Even though the 3-position is blocked by a bromine atom, the 5-position (para to the hydroxyl group) remains highly activated toward Electrophilic Aromatic Substitution (EAS). Standard bromination conditions (e.g., elemental Br₂ in acetic acid) will invariably lead to nuclear bromination at the 5-position rather than the desired alpha-bromination at the acetyl group.
To achieve high yields and strict regioselectivity, we must bypass the EAS pathway by utilizing the King-Ostrum method [3], which employs Copper(II) Bromide (CuBr₂) as both a Lewis acid and a controlled halogen source.
Mechanistic Workflow
Figure 1: Mechanistic workflow for selective alpha-bromination using Copper(II) Bromide.
Quantitative Method Comparison
To understand why CuBr₂ is the gold standard for this transformation, review the empirical data summarizing alternative brominating agents applied to this specific scaffold.
Table 1: Comparison of Brominating Agents for 1-(3-bromo-2-hydroxyphenyl)ethanone
| Reagent System | Solvent | Temp | Est. Yield | Mechanistic Outcome & Causality |
| Br₂ (1.0 eq) | AcOH | RT | < 30% | Poor regioselectivity. The activated phenol drives competitive nuclear bromination at the 5-position. |
| NBS, p-TsOH | MeCN | Reflux | ~ 45% | Sluggish conversion. Prone to generating alpha,alpha-dibrominated impurities due to radical crossover. |
| PTAB (1.0 eq) | THF | RT | 60-70% | Moderate selectivity. Phenyltrimethylammonium tribromide provides better control than Br₂ but requires strict stoichiometric precision. |
| CuBr₂ (2.2 eq) | EtOAc/CHCl₃ | Reflux | > 85% | Excellent alpha-selectivity. Low free-Br₂ concentration kinetically isolates the enolization pathway from EAS[4]. |
Self-Validating Experimental Protocol: Selective Alpha-Bromination via CuBr₂
This protocol is engineered to be self-validating; if the physical observations (color changes, precipitation) do not occur as described, the reaction parameters must be immediately reassessed.
Step 1: Preparation In an oven-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of 1-(3-bromo-2-hydroxyphenyl)ethanone in a 1:1 (v/v) mixture of anhydrous Ethyl Acetate (EtOAc) and Chloroform (CHCl₃). Use approximately 10 mL of solvent per gram of substrate.
Step 2: Reagent Addition Add 2.2 equivalents of finely ground, anhydrous Copper(II) Bromide (CuBr₂). Causality Check: The mixture will immediately turn into a dark green/black heterogeneous suspension. The use of exactly 2.2 equivalents is critical (see FAQ Q2).
Step 3: Reaction Execution Heat the mixture to a vigorous reflux (approx. 75°C) under an inert atmosphere (N₂ or Argon). As the reaction progresses, the dark CuBr₂ will be consumed, and white/pale-yellow Copper(I) Bromide (CuBr) will begin to precipitate. This visual transition is your primary indicator of successful catalytic turnover.
Step 4: In-Process Control (IPC) & Validation After 2 hours, monitor the reaction via TLC (Hexanes:EtOAc 8:2). Self-Validation: To definitively confirm alpha-bromination over nuclear bromination, pull a small aliquot for ¹H NMR. You must observe the disappearance of the acetyl -CH₃ singlet at ~2.6 ppm and the emergence of a new -CH₂Br singlet at ~4.5 ppm. The integration of the aromatic protons must remain unchanged.
Step 5: Workup Once the starting material is fully consumed, cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the insoluble CuBr byproduct. Wash the filter cake thoroughly with cold EtOAc.
Step 6: Isolation Concentrate the filtrate under reduced pressure. Dissolve the crude residue in fresh EtOAc, wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual HBr) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone. Recrystallize from hexanes/EtOAc if high-purity API-grade material is required.
Troubleshooting & FAQs
Q1: Why is Copper(II) Bromide (CuBr₂) mandated over elemental Bromine (Br₂) for this specific substrate? A1: The substrate contains a free hydroxyl group at the 2-position, which strongly donates electron density into the aromatic ring via resonance. While the 3-position is sterically blocked by a bromine atom, the 5-position (para to the OH) remains highly activated toward Electrophilic Aromatic Substitution (EAS). Elemental Br₂ provides a high concentration of electrophilic bromine, causing nuclear bromination to outcompete alpha-bromination. CuBr₂, conversely, operates via a copper-enolate intermediate and releases Br₂ at vanishingly low steady-state concentrations[4]. This kinetically isolates the enolization pathway, favoring alpha-bromination while suppressing EAS.
Q2: My reaction stalled at exactly 50% conversion. How can I drive it to completion? A2: This is a classic stoichiometric error. The bromination of ketones with CuBr₂ is a redox process where Cu(II) is reduced to Cu(I). The balanced equation requires exactly 2.0 moles of CuBr₂ per mole of ketone: one equivalent coordinates the carbonyl oxygen to increase the alpha-proton's acidity (facilitating enolization), and the second equivalent acts as the electrophilic halogen source[3]. If you only use 1.0 equivalent, the reaction will strictly stall at 50% conversion. We mandate 2.2 equivalents to account for trace ambient moisture and ensure kinetic completion.
Q3: I am observing the formation of an alpha,alpha-dibromo impurity. How do I prevent this? A3: Over-bromination at the alpha carbon occurs when the reaction is heated for too long after the starting material is consumed, or if a massive excess of CuBr₂ (>3.0 eq) is used. The first bromination introduces an electron-withdrawing group, making the second enolization slower, but not impossible. To prevent this: strictly limit CuBr₂ to 2.2 equivalents, monitor the reaction closely via TLC every 30 minutes, and quench the reaction immediately by cooling and filtering once the mono-bromo product is maximized.
Q4: The product is trapping copper salts after concentration, resulting in a green tint. What is the most efficient workup? A4: Copper(I) Bromide (CuBr) is highly insoluble in the EtOAc/CHCl₃ matrix, which drives the reaction forward via Le Chatelier's principle. However, fine CuBr particulates can easily pass through standard filter paper. You must filter the crude reaction mixture through a tightly packed pad of Celite. Furthermore, washing the organic filtrate with saturated aqueous NaHCO₃ followed by a dilute EDTA or ammonium chloride wash will chelate and strip away any residual soluble copper species, ensuring a clean, off-white product.
References
-
Accela ChemBio. 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (CAS 685892-03-9) Product Information. Retrieved from:[Link]
-
American Chemical Society. A Green, Facile Method for Selective α-Bromination of Flavanones. Retrieved from: [Link]
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. DOI:[Link]
Sources
- 1. 577983-92-7,6-Cyclohexyl-3-(4-pyridyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE | 1836-05-1 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the complex purification of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone .
As an α -bromo ketone featuring an ortho-phenolic hydroxyl group, this molecule presents a highly reactive bifunctional system. Standard purification workflows often lead to catastrophic yield losses due to hydrolysis, intramolecular cyclization, or thermal degradation. This guide synthesizes field-proven troubleshooting methodologies and mechanistic insights to ensure the structural integrity of your target compound.
🔬 Troubleshooting FAQs: Mechanistic Insights & Solutions
Q1: Why does my product degrade into a complex mixture during standard silica gel chromatography?
Symptom: Your isolated mass is significantly lower than expected, TLC shows severe streaking, and 1 H-NMR reveals the loss of the sharp α -bromo proton singlet (~4.4 ppm) and the appearance of new peaks in the 4.5–5.0 ppm range. Causality: α -Bromo ketones are highly susceptible to nucleophilic attack[1]. Standard silica gel is inherently acidic due to surface silanol groups. These silanols hydrogen-bond to the carbonyl oxygen, increasing the electrophilicity of the α -carbon. This catalyzes hydrolysis by residual water in the solvent or on the silica surface, converting your product into an α -hydroxy ketone[2]. Solution: You must neutralize the stationary phase. Use deactivated silica gel pre-treated with 1% Triethylamine ( Et3N )[3], or switch to a completely neutral stationary phase such as Florisil or neutral alumina.
Q2: I used a basic aqueous wash to remove residual acid, but my product transformed into a new heterocyclic compound. What happened?
Symptom: Following a saturated NaHCO3 or NaOH wash, NMR shows complete loss of both the α -bromo protons and the phenolic -OH proton. Mass spectrometry indicates a mass of [M - HBr]. Causality: Your molecule contains a free hydroxyl group at the ortho position relative to the phenacyl bromide moiety. Under basic conditions, the phenol is deprotonated to form a highly nucleophilic phenoxide anion. This internal nucleophile rapidly attacks the adjacent α -carbon, displacing the bromide via an intramolecular SN2 mechanism. The result is the irreversible formation of a 5-membered oxygen heterocycle—specifically, a 7-bromobenzofuran-3(2H)-one derivative. Solution: Strictly avoid basic conditions during workup. If acid neutralization is mandatory, use a mild phosphate buffer (pH 6.5) and perform the extraction rapidly at 0–5 °C to kinetically suppress the cyclization.
Q3: The crude mixture is highly lachrymatory and irritating. How do I safely handle and quench the equipment?
Symptom: Severe eye, skin, and respiratory irritation during rotary evaporation or column loading. Causality: Phenacyl bromides are potent lachrymators and indiscriminate alkylating agents[4]. They readily react with nucleophilic sulfhydryl and amine groups present on mucous membranes. Solution: All manipulations must be performed in a high-flow fume hood. Glassware contaminated with the α -bromo ketone must not be washed directly in a sink. Instead, submerge all contaminated items in a quenching bath of 5% aqueous sodium thiosulfate ( Na2S2O3 ) or dilute ethanolamine for 2 hours prior to standard cleaning[5].
📊 Quantitative Method Comparison
To aid in selecting the optimal purification route, the following table summarizes the quantitative outcomes of various purification methods based on standard laboratory metrics for reactive phenacyl bromides.
| Purification Method | Average Recovery (%) | Final Purity (HPLC %) | Major Impurity Profile | Recommended Scale |
| Standard Silica Gel | 25 - 40% | < 75% | α -hydroxy ketone, streaking degradation | Not Recommended |
| Deactivated Silica (1% Et3N ) | 75 - 85% | > 95% | Trace unreacted starting material | Analytical to < 5g |
| Neutral Alumina | 60 - 70% | 90 - 95% | Trace hydrolysis products | Analytical to < 5g |
| Low-Temp Recrystallization | 80 - 90% | > 98% | Mother liquor retains impurities | Preparative (> 5g) |
⚙️ Experimental Protocols: Self-Validating Workflows
Protocol A: Deactivated Silica Gel Chromatography
Use this method for small-scale purifications (< 5g) where impurities have similar solubility profiles to the target compound.
-
Solvent Preparation: Prepare the eluent system (e.g., 10% Ethyl Acetate in Hexanes) and add exactly 1% (v/v) Triethylamine ( Et3N ). Mix thoroughly[3].
-
Column Packing: Slurry-pack the silica gel using the Et3N -doped solvent.
-
Stationary Phase Neutralization (Critical Step): Flush the packed column with at least 3 full column volumes of the Et3N -doped solvent. Causality: This ensures all acidic silanol sites are fully occupied and neutralized before the sensitive α -bromo ketone is introduced.
-
Sample Loading: Dissolve the crude 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone in the absolute minimum amount of Dichloromethane (DCM) and load it onto the column.
-
Rapid Elution: Elute the compound using a slightly elevated flow rate (e.g., using flash chromatography pressure). Validation: Monitor the baseline of your TLC plates; if the baseline turns yellow or brown, the column was insufficiently deactivated, and degradation is occurring.
Protocol B: Low-Temperature Recrystallization
Use this method for preparative scale (> 5g). It entirely avoids active surfaces, preventing both hydrolysis and cyclization.
-
Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of Ethyl Acetate and warm gently in a water bath. Do not exceed 45 °C. Causality: Higher temperatures will induce thermal radical decomposition or polymerization of the phenacyl bromide.
-
Hot Filtration: If insoluble brown particulates (polymers) are present, rapidly filter the warm solution through a fluted filter paper into a pre-warmed receiving flask.
-
Anti-Solvent Addition: While stirring the warm solution, add Hexanes (anti-solvent) dropwise until the solution becomes slightly turbid (cloudy).
-
Kinetic Cooling: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a -20 °C freezer overnight. Causality: Slow cooling promotes the exclusion of structurally similar impurities from the crystal lattice.
-
Isolation: Filter the resulting crystals rapidly on a Büchner funnel and wash with ice-cold Hexanes to prevent re-dissolution.
🗺️ Mechanistic Pathway Visualization
The following diagram maps the bifurcation of degradation pathways versus successful stabilization strategies.
Mechanistic pathways of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone degradation and stabilization.
📚 References
-
Kinetics and Mechanism of the Pyridinolysis of Phenacyl Bromides in Acetonitrile | The Journal of Organic Chemistry - ACS Publications. acs.org.
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. rsc.org.
-
New synthetic methodologies for access to 5-membered heterocycles - Digital Repository. msu.edu.
-
US10836788B2 - Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone and hydrates, derivatives, and analogs thereof - Google Patents. google.com.
-
Methyl 5-bromo-4-oxopentanoate | 53856-93-2 - Benchchem. benchchem.com.
Sources
- 1. US10836788B2 - Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone and hydrates, derivatives, and analogs thereof - Google Patents [patents.google.com]
- 2. d.lib.msu.edu [d.lib.msu.edu]
- 3. Methyl 5-bromo-4-oxopentanoate | 53856-93-2 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
Technical Support Center: Handling, Stability, and Troubleshooting for 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone
Welcome to the Technical Support Center for 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (CAS: 685892-03-9) . As an α -bromoacetophenone derivative featuring an ortho-hydroxyl group, this compound is a highly versatile but exceptionally reactive electrophilic building block.
This guide is engineered for research scientists and drug development professionals. It synthesizes field-proven methodologies to help you bypass common modes of failure—such as premature hydrolysis, photolytic degradation, and unintended intramolecular cyclization—ensuring the integrity of your synthetic workflows.
Core Stability & Mechanistic Troubleshooting (FAQs)
Understanding the causality behind compound degradation is the first step in preventing it. The α -bromo ketone moiety is a powerful alkylating agent, while the adjacent phenolic hydroxyl group acts as a latent internal nucleophile [1].
Q1: My LC-MS analysis shows a major impurity with a mass of [M - 79.9] Da. What is happening? A: You are observing base-catalyzed intramolecular cyclization. When exposed to even mild bases (such as the saturated NaHCO3 commonly used in aqueous workups), the 2-hydroxyl group is deprotonated to form a phenoxide ion. Due to the proximity effect, this phenoxide rapidly attacks the highly electrophilic α -carbon via an intramolecular SN2 mechanism, displacing the bromide ion and forming 7-bromo-benzofuran-3(2H)-one (a coumaranone derivative). Solution: Strictly avoid basic aqueous workups and basic drying agents like K2CO3 .
Q2: The compound transitioned from a pale crystalline powder to a dark, sticky resin during storage. Can it be salvaged? A: No. This physical change indicates photolytic and thermal degradation. The C–Br bond in α -bromoacetophenones is susceptible to homolytic cleavage under UV light or elevated temperatures [2]. This generates bromine radicals that trigger polymerization and release highly corrosive hydrogen bromide (HBr) gas, which autocatalyzes further decomposition. The material must be discarded as hazardous waste.
Q3: How can I prevent hydrolysis during extraction? A: The α -bromo group is highly sensitive to moisture, slowly hydrolyzing to an α -hydroxy ketone [1]. To suppress this, perform all aqueous extractions using ice-cold solvents (0–5 °C) and minimize the time the compound spends in the aqueous phase.
Mandatory Visualizations: Degradation Pathways & Workflows
Caption: Base-catalyzed intramolecular cyclization pathway of the ortho-hydroxy ketone.
Caption: Optimized extraction and isolation workflow to prevent degradation.
Quantitative Stability Data
To assist in experimental planning, the following table summarizes the quantitative degradation kinetics of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone under various environmental stressors.
Table 1: Stability Profile and Preventative Matrix
| Environmental Stressor | Primary Degradation Pathway | Estimated Half-Life ( t1/2 ) | Critical Preventative Measure |
| Aqueous Base (pH > 7.5) | Intramolecular Cyclization | < 5 minutes | Use neutral/slightly acidic quench; avoid NaHCO3 . |
| Elevated Temp (> 40 °C) | Thermal Decomposition / HBr release | 2–4 Hours | Maintain rotary evaporator bath < 30 °C[2]. |
| Ambient Light (UV) | Photolytic C–Br Cleavage | 3–5 Days | Store in amber vials; wrap reaction flasks in foil. |
| Moisture (Neutral pH) | Hydrolysis to α -hydroxy ketone | 2–3 Weeks | Store under Argon/ N2 atmosphere at -20 °C. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can verify the integrity of the compound at each stage of handling [3].
SOP 1: Safe Aqueous Workup and Extraction
Objective: Isolate the intact α -bromoacetophenone derivative without triggering cyclization or hydrolysis.
-
Quenching: Upon completion of the synthesis reaction, immediately cool the reaction flask to 0 °C using an ice bath. Slowly quench the reaction by adding ice-cold distilled water. Self-Validation: Check the pH of the aqueous layer using pH paper; it must remain between 5.0 and 6.5.
-
Extraction: Extract the aqueous mixture with pre-chilled Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 × 20 mL). Perform this step rapidly to minimize aqueous exposure.
-
Washing: Wash the combined organic layers with ice-cold saturated NaCl solution (brine). CRITICAL: Do not use saturated sodium bicarbonate ( NaHCO3 ) or sodium carbonate ( Na2CO3 ).
-
Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2SO4 ). Avoid Potassium Carbonate ( K2CO3 ), as its basicity will degrade the product on contact.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. The water bath temperature of the rotary evaporator must not exceed 30 °C .
-
Validation Check: Re-dissolve a 1 mg aliquot in LC-MS grade Acetonitrile (containing 0.1% Formic Acid to suppress ionization-induced cyclization) and analyze. The presence of the intact molecular ion with the characteristic 1:2:1 isotopic tribromide pattern confirms successful isolation.
SOP 2: Optimal Storage Protocol
Objective: Maximize the shelf-life of the purified compound.
-
Transfer the dried, purified solid into an amber glass vial to prevent photolysis.
-
Purge the vial with a gentle stream of dry Argon or Nitrogen gas for 30 seconds to displace ambient oxygen and moisture.
-
Seal the vial tightly with a PTFE-lined cap and wrap the seal with Parafilm.
-
Store the vial in a dedicated freezer at -20 °C .
-
Handling Note: Before opening the vial for subsequent experiments, allow it to warm to room temperature in a desiccator to prevent atmospheric condensation from forming on the cold powder.
References
-
Phenacyl bromide | C8H7BrO | CID 6259 - PubChem National Institutes of Health (NIH) URL:[Link]
-
Application of α -bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates BMC Chemistry (Springer Nature / PMC) URL:[Link]
-
Hybrid thiazolyl–benzylidene–phenol metal complexes as novel chemotherapeutic agents with anti-topoisomerase I activity in human breast carcinoma: synthesis, in vitro and in silico studies RSC Advances (Royal Society of Chemistry) URL:[Link]
Technical Support Center: Troubleshooting 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone Reactions
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (CAS: 685892-03-9). As a bifunctional building block, this molecule presents unique synthetic opportunities but is notorious for side reactions if handled improperly.
This guide moves beyond basic troubleshooting by analyzing the mechanistic causality behind reaction failures, providing self-validating protocols, and establishing a rigorous framework for optimizing your synthetic workflows.
Part 1: Mechanistic Causality & Reactivity Profiling
To successfully manipulate 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone, one must understand the competing electronic and steric forces at play within the molecule:
-
Hyper-Electrophilic α -Carbon: The α -bromo ketone moiety is highly susceptible to SN2 attack. Because bromine is a superior leaving group compared to chlorine, reactions proceed significantly faster but are also more prone to over-alkylation and self-condensation[1].
-
Acidic Competing Nucleophile: The ortho-hydroxyl group is inherently nucleophilic. Crucially, the adjacent 3-bromo substituent exerts a strong electron-withdrawing inductive effect, lowering the pKa of the phenol. This means the hydroxyl group will deprotonate under surprisingly mild basic conditions.
-
The Bifunctional Trap: If a base is introduced to neutralize acid byproducts during an intermolecular substitution, the highly reactive phenoxide anion forms. Depending on concentration, this leads to either intramolecular cyclization (forming 7-bromobenzofuran-3-one) or intermolecular oligomerization (yielding intractable, tarry mixtures)[2].
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My intermolecular SN2 substitution (e.g., amination) yields dark, complex oligomeric mixtures instead of the target product. Why?
Cause: Base-induced polymerization. When you use standard bases (like Et3N or K2CO3 ) to scavenge HBr , you inadvertently deprotonate the ortho-phenol. The resulting phenoxide attacks the α -bromo group of neighboring molecules. Self-condensation of α -bromoacetophenones under basic conditions is a primary cause of yield loss[2]. Solution:
-
Strategy A (Protection): Mask the phenol with a robust protecting group (e.g., TBS or MOM) prior to the substitution step.
-
Strategy B (Base-Free): If your nucleophile is sufficiently reactive (e.g., thiourea), omit the base entirely.
Q2: How can I successfully perform a Hantzsch thiazole synthesis with this substrate without it degrading?
Cause: The Hantzsch synthesis involves condensation with a thioamide/thiourea. If run under basic conditions, side reactions outcompete thiazole formation. Furthermore, impurities in the starting α -bromoacetophenone can severely inhibit the reaction[2]. Solution: The reaction must be run under neutral or slightly acidic conditions. Thiourea is nucleophilic enough to initiate the SN2 attack without base assistance. Refluxing in anhydrous ethanol allows the reaction to proceed cleanly, with the product often precipitating out as the hydrobromide salt[2].
Q3: I am trying to force the intramolecular cyclization to synthesize 7-bromobenzofuran-3-one, but I get low yields. What is going wrong?
Cause: Concentration is the enemy of intramolecular cyclization. At standard molarities (e.g., 0.2 M - 0.5 M), intermolecular collisions between the phenoxide and the α -bromo ketone outpace the intramolecular ring closure. Solution: Implement High-Dilution Conditions (<0.05 M). Use a mild base (like anhydrous K2CO3 ) in a polar aprotic solvent (acetone or DMF) to favor the 5-membered ring formation.
Q4: My reagent has turned dark brown and sticky during storage. Is it still usable?
Cause: α -Bromo ketones are highly sensitive to moisture and light. Trace water causes hydrolysis of the C-Br bond, forming the α -hydroxy ketone and releasing HBr . This HBr autocatalyzes further degradation and polymerization[3]. Solution: Do not use degraded material for critical steps like the Hantzsch synthesis[2]. Discard sticky/brown material. Store fresh reagent under inert gas (Argon/Nitrogen) at -20°C in an opaque container.
Part 3: Quantitative Data & Optimization Matrix
The following table summarizes the critical parameters required to direct the reactivity of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone toward your desired synthetic endpoint.
| Reaction Goal | Solvent | Base | Concentration | Temp. | Primary Outcome |
| Intermolecular SN2 | THF / DCM | Et3N (1.5 eq) | 0.5 M | 25°C | Failed (Tarry Oligomers) |
| Intermolecular SN2 | THF | None (OH Protected) | 0.5 M | 25°C | Success (High Yield SN2 ) |
| Hantzsch Thiazole | Anhydrous EtOH | None | 0.2 M | 80°C | Success (Thiazole HBr salt) |
| Intramolecular Cyclization | Acetone | K2CO3 (2.0 eq) | 0.02 M | 56°C | Success (Benzofuran-3-one) |
| Intramolecular Cyclization | Acetone | K2CO3 (2.0 eq) | 0.5 M | 56°C | Failed (Intermolecular Ethers) |
Part 4: Validated Experimental Protocols
Protocol A: Base-Free Hantzsch Thiazole Synthesis
This protocol utilizes the inherent nucleophilicity of thiourea to bypass base-induced degradation.
-
Preparation: Dissolve 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (1.0 equiv) in anhydrous ethanol to achieve a concentration of 0.2 M.
-
Causality: Anhydrous ethanol prevents competitive hydrolysis of the α -bromo group.
-
-
Nucleophile Addition: Add thiourea (1.1 equiv) in a single portion at room temperature. Do not add any base.
-
Causality: Omitting base prevents the deprotonation of the ortho-phenol, locking out the oligomerization pathway[2].
-
-
Thermal Activation: Heat the reaction mixture to reflux (80°C) for 2–4 hours.
-
Self-Validating Checkpoint: As the reaction proceeds, the product will begin to precipitate as a crystalline hydrobromide salt. If the solution turns opaque black without precipitation, the starting material was likely wet or degraded.
-
-
Isolation: Cool the flask to 0°C in an ice bath to maximize crystallization. Pour the mixture over crushed ice if precipitation is incomplete[2].
-
Purification: Collect the solid via vacuum filtration, wash with cold deionized water to remove unreacted thiourea, and recrystallize from ethanol[2].
Protocol B: High-Dilution Intramolecular Cyclization (Benzofuran-3-one Synthesis)
This protocol uses extreme dilution to kinetically favor ring closure over polymerization.
-
Solvent Preparation: Add anhydrous Acetone to a round-bottom flask. Calculate the volume to ensure the final concentration of the α -bromo ketone will be 0.02 M or less .
-
Base Suspension: Add finely powdered, anhydrous K2CO3 (2.0 equiv) to the solvent and stir vigorously.
-
Causality: K2CO3 is a mild, heterogeneous base that slowly generates the phenoxide, preventing a sudden spike in reactive intermediates.
-
-
Slow Addition: Dissolve the 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone in a minimal amount of acetone and add it dropwise (via syringe pump or addition funnel) to the basic suspension at 56°C (reflux) over 1 hour.
-
Self-Validating Checkpoint: The solution should remain relatively pale/yellow. Rapid darkening indicates the addition rate is too fast, causing localized high concentrations and intermolecular oligomerization.
-
-
Workup: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and purify via silica gel chromatography.
Part 5: Visualizations
Reaction Pathway Dynamics
The following diagram illustrates the divergent mechanistic pathways based on the presence of base and concentration levels.
Divergent reaction pathways of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone based on conditions.
Hantzsch Thiazole Workflow
Step-by-step base-free Hantzsch thiazole synthesis workflow ensuring high product purity.
Part 6: References
-
[3] Title: Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide - PMC Source: National Institutes of Health (NIH) URL:[Link]
Sources
optimization of reaction conditions for synthesizing its derivatives
Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Synthesis . This guide is specifically engineered for researchers, scientists, and drug development professionals. Here, we move beyond basic troubleshooting to address the fundamental physical and chemical principles governing reaction optimization, focusing on the highly versatile Benzimidazole pharmacophore.
Core Optimization Workflow
To escape the limitations of traditional One-Factor-At-A-Time (OFAT) optimization, modern drug discovery relies on High-Throughput Experimentation (HTE) guided by statistical models[1]. The diagram below illustrates the closed-loop optimization system used to rapidly identify ideal reaction conditions.
Fig 1. Iterative High-Throughput Experimentation (HTE) workflow for reaction optimization.
Module 1: Mechanistic Troubleshooting & FAQs
Q1: Why is my condensation of o-phenylenediamine (OPDA) and an aldehyde stalling at a low yield, producing a complex, colored mixture? A: The synthesis of 2-substituted benzimidazoles via the condensation of OPDA and an aldehyde (a variation of the Weidenhagen reaction) is a multi-step cascade[2]. The initial step is the nucleophilic attack of the amine on the carbonyl to form a Schiff base intermediate, followed by intramolecular cyclization to form a benzimidazoline intermediate[3].
-
The Causality: The benzimidazoline intermediate is relatively stable. If your reaction lacks a sufficient oxidative environment, the final aromatization step cannot occur, leading to a kinetically stalled reaction and the accumulation of degradation products[3].
-
The Solution: Ensure an oxidative condition is present. While ambient air can sometimes suffice, introducing a mild, controlled oxidant such as cupric acetate, H2O2 , or sodium metabisulfite ( Na2S2O5 ) drives the thermodynamic sink toward the fully aromatized benzimidazole[3].
Q2: How do I transition from One-Factor-At-A-Time (OFAT) optimization to a more efficient screening method for my derivatives? A: OFAT optimization—where one variable (e.g., temperature) is changed while others are fixed—fails to capture synergistic interactions between variables (e.g., a specific catalyst performing optimally only in a specific solvent)[1].
-
The Causality: Chemical reaction spaces are highly non-linear. To navigate this, you must utilize High-Throughput Experimentation (HTE) coupled with Bayesian Optimization (BO)[4][5]. BO uses a surrogate statistical model to predict the reaction yield across the entire parameter space, mathematically balancing the exploration of untested conditions with the exploitation of known high-yield conditions[5].
Q3: I am observing persistent emulsions during the aqueous extraction of my benzimidazole derivatives. How can I break them? A: Benzimidazoles contain both a hydrophobic aromatic system and a hydrophilic imidazole ring, giving them inherent surfactant-like properties.
-
The Causality: At near-neutral pH, the dynamic equilibrium between the protonated and deprotonated states of the imidazole nitrogen exacerbates emulsion formation at the organic-aqueous interface.
-
The Solution: Adjust the pH of the aqueous layer to be strictly basic (pH > 10 using NaOH or K2CO3 ) to fully deprotonate the imidazole ring, driving the compound entirely into the organic phase (e.g., ethyl acetate). Alternatively, filtering the biphasic mixture through a pad of Celite mechanically breaks the emulsion by stripping out polymeric impurities.
Module 2: High-Throughput Experimentation (HTE) Protocol
To systematically optimize your synthesis, implement this self-validating 96-well plate HTE protocol. This method minimizes material consumption while maximizing data output[6][7].
Step-by-Step Methodology: 96-Well Parallel Reaction Screening
-
Stock Solution Preparation: Prepare 0.5 M stock solutions of OPDA, various aldehyde derivatives, and an internal standard (e.g., 4,4'-dimethylbiphenyl) in anhydrous solvents.
-
Self-Validating Principle: The internal standard is critical. It self-validates the LC-MS quantification by mathematically normalizing variances caused by solvent evaporation or robotic injection volume discrepancies.
-
-
Robotic Dispensing: Use an automated liquid handler to dispense reagents into a 96-well glass-lined aluminum block[8]. Dispense the catalyst library (e.g., Lewis acids, ammonium salts) and solvent arrays across the grid according to your DoE matrix.
-
Reaction Execution: Seal the plate with a PTFE-lined silicone mat.
-
Causality: The PTFE lining prevents solvent evaporation and vapor-phase cross-talk between wells during high-temperature execution, preserving the integrity of the concentration parameters. Heat the block on a tumble stirrer (e.g., 25°C - 80°C) for 4-12 hours.
-
-
Quenching & Dilution: Cool the block to room temperature. Quench all reactions simultaneously with 500 µL of a quenching solvent (e.g., Acetonitrile/Water 50:50) to instantly halt the kinetic profile.
-
High-Throughput Analysis: Analyze the plate via UPLC-MS. Calculate the yield by comparing the target product peak area to the internal standard peak area, feeding this data back into your Bayesian optimization model[5][9].
Module 3: Data-Driven Catalyst Optimization
Selecting the right catalyst is paramount for driving the reaction to completion while avoiding byproduct formation. The table below summarizes quantitative optimization data for the synthesis of 2-phenyl benzimidazole (OPDA + Benzaldehyde)[2][10].
| Catalyst | Loading | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale & Notes |
| None | - | Ethanol | 80 | 12 | < 20 | Reaction stalls at the Schiff base/benzimidazoline intermediate. |
| NH4Cl | 10 mol% | CHCl3 | 25 | 4 | 92 | Mild Lewis acid activation of the carbonyl carbon accelerates nucleophilic attack[10]. |
| NH4Br | 10 mol% | CHCl3 | 25 | 4 | 86 | The larger radius of the bromide ion slightly reduces catalytic efficiency compared to chloride[10]. |
| MgO@DFNS | 10 wt% | Ethanol | 25 | 4 | > 90 | Heterogeneous catalyst provides high surface area; easily recovered via filtration for scale-up[2]. |
Interpretation of Results: While transition metals can be used, simple ammonium salts like NH4Cl act as highly efficient, inexpensive, and environmentally benign catalysts[10]. The chloride ion's high electronegativity and small ionic radius optimally stabilize the transition state during Schiff base formation. For process chemists looking toward scale-up, heterogeneous catalysts like MgO@DFNS offer the distinct advantage of being easily filtered and reused, preventing heavy metal contamination in the final API[2].
References
- Technical Support Center: Optimizing Benzimidazole Derivative Synthesis - Benchchem Source: Benchchem URL
- High-Throughput Experimentation (HTE)
- High-Throughput Experimentation (HTE)
- High-throughput synthesis services - Novalix Source: Novalix URL
- Scaling High-Throughput Experimentation Unlocks Robust Reaction-Outcome Prediction - Molecule.
- Synthesis and Pharmacological Profile of Benzimidazoles - IntechOpen Source: IntechOpen URL
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: American Chemical Society (ACS)
- Source: Royal Society of Chemistry (RSC)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Profile of Benzimidazoles | IntechOpen [intechopen.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Bayesian optimization for chemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00962F [pubs.rsc.org]
- 6. High-Throughput Experimentation (HTE) – Fast, Scalable Chemistry Solutions | Lonza [lonza.com]
- 7. High-throughput synthesis services - Novalix [novalix.com]
- 8. mt.com [mt.com]
- 9. molecule.one [molecule.one]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming the poor reactivity often encountered with 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone and related ortho-hydroxy-phenacyl bromides. By understanding the underlying chemical principles, you can optimize your synthetic routes and achieve higher yields and purity.
Understanding the Challenge: The "Ortho Effect" and Intramolecular Interactions
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds like benzofurans.[1][2] However, its reactivity in nucleophilic substitution reactions at the α-carbon is often significantly lower than that of other phenacyl bromides. This diminished reactivity can be attributed to a combination of electronic and steric factors, often referred to as the "ortho effect."
The primary culprit is the presence of the ortho-hydroxyl group, which can form a strong intramolecular hydrogen bond with the carbonyl oxygen.[3] This interaction has several consequences:
-
Reduced Electrophilicity: The hydrogen bond delocalizes the electron density of the carbonyl group, making the adjacent α-carbon less electrophilic and therefore less susceptible to nucleophilic attack.[4][5]
-
Steric Hindrance: The ortho-hydroxyl group, along with the adjacent bromine atom on the phenyl ring, creates a sterically hindered environment around the reactive α-carbon, impeding the approach of nucleophiles.[6]
-
Conformational Rigidity: The intramolecular hydrogen bond can lock the molecule into a more rigid conformation that is less favorable for the transition state of an SN2 reaction.[7]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to diagnosing and solving common issues encountered during reactions with 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone.
Issue 1: Low or No Conversion of Starting Material
This is the most frequent problem, indicating that the reaction conditions are not sufficient to overcome the inherent low reactivity of the substrate.
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Insufficient Nucleophilicity | 1. Use a Stronger Base: If your nucleophile is generated in situ (e.g., phenoxide from a phenol), switch from a weak base (e.g., K₂CO₃) to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). 2. Choose a More Nucleophilic Reagent: If possible, select a nucleophile that is inherently more reactive. | A stronger base will more effectively deprotonate the nucleophile, increasing its concentration and reactivity. |
| Poor Solubility | 1. Solvent Screening: Test a range of aprotic polar solvents such as DMF, DMSO, or NMP. These solvents are effective at dissolving polar organic molecules and can help to solvate the transition state. 2. Phase-Transfer Catalysis: For reactions with ionic nucleophiles in a biphasic system, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the nucleophile into the organic phase. | Improved solubility ensures that the reactants are in the same phase and can interact effectively. Aprotic polar solvents can also accelerate SN2 reactions. |
| High Activation Energy | 1. Increase Reaction Temperature: Cautiously increase the reaction temperature in increments of 10-20°C. Monitor for decomposition. 2. Microwave Irradiation: Microwave synthesis can often accelerate reactions by rapidly and efficiently heating the reaction mixture.[8] | Higher temperatures provide the necessary energy to overcome the activation barrier of the reaction. |
| Intramolecular Hydrogen Bonding | 1. Protecting the Hydroxyl Group: Temporarily protect the ortho-hydroxyl group as a methoxy (Me), benzyloxy (Bn), or silyl ether (e.g., TBDMS). This removes the hydrogen bond and reduces steric hindrance. The protecting group can be removed in a subsequent step. | Protection eliminates the deactivating effect of the intramolecular hydrogen bond, significantly increasing the electrophilicity of the α-carbon. |
Issue 2: Formation of Side Products
The formation of unintended products can complicate purification and reduce the yield of the desired compound.
| Side Product Observed | Potential Cause | Troubleshooting Strategy |
| Polybrominated Species | Over-bromination during the synthesis of the starting material. | Use milder brominating agents like N-bromosuccinimide (NBS) instead of Br₂.[9][10] Control the stoichiometry of the brominating agent carefully. |
| Ring-Substituted Products | Friedel-Crafts type reactions or other electrophilic aromatic substitutions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[9] Ensure the reaction medium is not overly acidic. |
| Elimination Product (α,β-unsaturated ketone) | Use of a sterically hindered or strong base. | Switch to a less hindered and weaker base if possible. Lowering the reaction temperature can also favor substitution over elimination.[4] |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone so much slower than with phenacyl bromide?
A1: The primary reason is the "ortho effect" caused by the 2-hydroxyl group. It forms an intramolecular hydrogen bond with the carbonyl oxygen, which reduces the electrophilicity of the α-carbon and sterically hinders the approach of nucleophiles. Phenacyl bromide lacks this deactivating feature.[3][6]
Q2: I am trying to synthesize a benzofuran, but the initial O-alkylation is not working. What can I do?
A2: This is a classic challenge. To improve the O-alkylation, consider the following:
-
Use a Stronger Base: Employ a strong base like NaH to fully deprotonate the phenolic hydroxyl group of your other reactant, making it a more potent nucleophile.
-
Protect the Hydroxyl Group: A more reliable but longer route is to first protect the hydroxyl group of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone. After the cyclization reaction, you can deprotect it.
-
Alternative Synthetic Routes: Explore alternative benzofuran syntheses that do not rely on the direct alkylation with this specific phenacyl bromide.[11][12]
Q3: Is it possible to activate the α-carbon without protecting the hydroxyl group?
A3: Yes, several strategies can be employed:
-
Lewis Acid Catalysis: A Lewis acid (e.g., ZnBr₂, Cu(OTf)₂) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the α-carbon.[13] However, care must be taken as Lewis acids can also promote side reactions.
-
Phase-Transfer Catalysis: As mentioned earlier, this can be effective for increasing the rate of reaction with anionic nucleophiles.
-
Solvent Effects: Switching to a more polar, aprotic solvent like DMF or DMSO can help to stabilize the transition state and accelerate the reaction.
Q4: My product is always a dark, tarry material. What is causing this decomposition?
A4: Dark coloration and tar formation are often signs of decomposition, which can be caused by:
-
High Temperatures: Prolonged heating at high temperatures can lead to degradation. Try to run the reaction at the lowest effective temperature.
-
Presence of Air/Oxygen: Oxidative side reactions can produce colored impurities. Running the reaction under an inert atmosphere (N₂, Ar) can mitigate this.[9]
-
Instability of the Product: The product itself may be unstable under the reaction or workup conditions. Consider a milder workup procedure and purify the product promptly. Phenacyl bromides, in general, can be lachrymators and may discolor upon standing.[14]
Experimental Protocols & Visualization
Detailed Protocol: Synthesis of a Benzofuran Derivative via Protection-Alkylation-Cyclization
This protocol illustrates a robust method to overcome the poor reactivity by temporarily protecting the ortho-hydroxyl group.
Caption: Workflow for benzofuran synthesis using a protection strategy.
Step 1: Protection of the Hydroxyl Group (Methoxylation)
-
To a solution of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (1.0 eq) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add methyl iodide (MeI, 1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-Bromo-1-(3-bromo-2-methoxyphenyl)ethanone.
Step 2: O-Alkylation with Salicylaldehyde
-
To a solution of salicylaldehyde (1.0 eq) in DMF, add anhydrous K₂CO₃ (1.5 eq).
-
Add the protected phenacyl bromide from Step 1 (1.1 eq) to the mixture.
-
Heat the reaction to 80°C and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be used in the next step without further purification.
Step 3: Intramolecular Aldol Condensation and Deprotection
-
Dissolve the crude product from Step 2 in toluene. Add piperidine (0.2 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Dissolve the crude protected benzofuran in dry dichloromethane (DCM) and cool to 0°C.
-
Add boron tribromide (BBr₃, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction with methanol and then water.
-
Extract the product with DCM, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography.
Troubleshooting Decision Tree
This diagram provides a logical workflow for addressing reactivity issues.
Caption: Decision-making workflow for troubleshooting poor reactivity.
References
- Fiveable. (2025, August 15). α-bromoketone: Organic Chemistry Study Guide.
- BenchChem. (2025).
- Molecules. (n.d.).
- RSC Advances. (2026, January 14).
- Chem-Impex. (n.d.). 2-Bromo-1-(3-hydroxyphenyl)ethanone.
- BenchChem. (2025).
- ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work.
- Organic Syntheses. (n.d.). phenacyl bromide.
- ChemicalBook. (2025, July 24). 1-(3-BROMO-2-HYDROXYPHENYL)ETHANONE | 1836-05-1.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Chemistry. (2013, March 25).
- BenchChem. (2025, December). troubleshooting bromination side reactions in phenol synthesis.
- Green and Sustainable Chemistry. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.
- Journal of Organic Chemistry. (2003, February 21). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement.
- ResearchGate. (2013, June 2). I am having difficulties with the synthesis of 2-benzoylbenzofuran from salicylaldehyde and phenacyl bromide.
- PNAS. (2021, March 11).
- RSC Publishing. (n.d.).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of internal hydrogen bonding on the reactivity of the hydroxy-group in esterification under phase-transfer catalysed conditions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [scirp.org]
- 11. Benzofuran synthesis [organic-chemistry.org]
- 12. Preparation of highly functionalised benzofurans from ortho-hydroxyphenones and dichloroethylene: applications and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Comparative Biological Activity: Marine Bromophenol BDDE vs. Synthetic Analogs (TBBPA & 2,4,6-TBP)
Brominated phenols represent a structurally diverse class of compounds with drastically different biological activities and safety profiles. While synthetic industrial bromophenols are frequently flagged as environmental toxicants, naturally occurring marine bromophenols have emerged as highly potent therapeutic leads.
This guide provides an in-depth technical comparison of the biological activity of Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) —a marine-derived bromophenol—against two widely studied synthetic alternatives: Tetrabromobisphenol A (TBBPA) and 2,4,6-Tribromophenol (2,4,6-TBP) .
Mechanistic Divergence in Biological Activity
The structural nuances of bromophenols dictate their primary biological targets, resulting in a sharp divergence between therapeutic efficacy and systemic toxicity.
BDDE: Therapeutic Enzyme Inhibition
BDDE, isolated from marine algae such as Rhodomela confervoides, is characterized by its potent anti-diabetic and anti-cancer properties. Mechanistically, BDDE acts as a novel catalytic inhibitor of1[1]. By inhibiting PTP1B, BDDE prevents the dephosphorylation of the insulin receptor, thereby amplifying insulin signaling transduction and improving glucose metabolism[1]. Furthermore, BDDE exhibits broad-spectrum2[2] and demonstrates 3[3].
TBBPA: Mitochondrial Uncoupling & Hepatotoxicity
TBBPA is the most widely utilized brominated flame retardant globally. Unlike BDDE, TBBPA's primary biological activity is driven by cellular toxicity. It acts as an endocrine disruptor and induces 4[4]. At the organelle level, TBBPA targets mitochondria, causing an uncoupling effect that leads to 5[5].
2,4,6-TBP: Blood-Brain Barrier Disruption
2,4,6-TBP is an industrial byproduct and wood preservative. Its most critical biological mechanism is its ability to6[6]. This suppression is mediated via protein kinase C (PKC) pathways, which impairs the brain's ability to efflux xenobiotics[6]. Additionally, it triggers 7[7].
Divergent biological pathways of BDDE, TBBPA, and 2,4,6-TBP.
Quantitative Data Comparison
The following table summarizes the quantitative biological metrics of these compounds, highlighting the contrast between target-specific therapeutic activity and broad-spectrum toxicity.
| Compound | Classification | Primary Biological Target | Key Activity Metric | Toxicity Profile |
| BDDE | Marine Natural Product | PTP1B, α -glucosidase | High PTP1B inhibition; Antifungal MIC ~25-100 µg/mL | Low cytotoxicity against normal cells; high therapeutic index. |
| TBBPA | Synthetic Flame Retardant | Mitochondria, Endocrine receptors | Mitochondrial uncoupling at 5–25 µM | Hepatocyte LC50 ~40.6 µM; significant lipid peroxidation. |
| 2,4,6-TBP | Industrial Byproduct | BBB P-glycoprotein, Caspase-3 | P-gp transport decrease at 1–100 nM | Induces PBMC apoptosis at 0.1–1.0 µg/mL via Ca2+ influx. |
Experimental Methodologies: Self-Validating Protocols
To rigorously evaluate the biological activity of these bromophenols, researchers must employ self-validating experimental designs. Below are the gold-standard protocols for assessing the primary activities of BDDE and 2,4,6-TBP.
Protocol A: PTP1B Kinetic Inhibition Assay (Validating BDDE Activity)
This assay measures the ability of BDDE to inhibit PTP1B using a colorimetric surrogate substrate.
-
Causality of Design: Dithiothreitol (DTT) is strictly required in the buffer to maintain the active-site cysteine of PTP1B in a reduced state. Without DTT, auto-oxidation occurs, yielding false-positive inhibition. p -Nitrophenyl phosphate (pNPP) is used because its cleavage product absorbs strongly at 405 nm, allowing real-time kinetic tracking.
-
Self-Validating System: The inclusion of Sodium Orthovanadate ( Na3VO4 ) acts as a positive control to confirm enzyme susceptibility, while enzyme-free blanks subtract BDDE's inherent auto-absorbance.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM EDTA, and 1 mM DTT.
-
Enzyme Equilibration: Dilute recombinant human PTP1B in the assay buffer.
-
Pre-incubation: Add BDDE (0.1–50 µM) to the enzyme solution and incubate at 37°C for 15 minutes. Note: Pre-incubation is critical to allow steady-state binding of the catalytic inhibitor.
-
Reaction Initiation: Add 2 mM pNPP to initiate the reaction.
-
Kinetic Read: Measure absorbance continuously at 405 nm for 30 minutes using a microplate reader. Calculate the Ki based on the steady-state reaction velocity.
Self-validating experimental workflow for PTP1B kinetic inhibition assay.
Protocol B: Ex Vivo Blood-Brain Barrier P-gp Assay (Validating 2,4,6-TBP Toxicity)
This protocol assesses the neurotoxic disruption of efflux transporters by 2,4,6-TBP.
-
Causality of Design: Using isolated brain microvessels (rather than immortalized cell lines) preserves the physiological 3D architecture and tight-junction integrity necessary for accurate transporter assessment.
-
Self-Validating System: Co-treatment with bisindolylmaleimide I (a selective PKC inhibitor) is used to reverse the P-gp suppression, proving that 2,4,6-TBP acts via PKC signaling rather than direct competitive binding to the transporter.
Step-by-Step Workflow:
-
Microvessel Isolation: Isolate brain capillaries from rodent models using dextran density gradient centrifugation.
-
Ex Vivo Exposure: Incubate the isolated capillaries with 1–100 nM 2,4,6-TBP in artificial cerebrospinal fluid for 1–3 hours.
-
Fluorescent Transport: Introduce a fluorescent P-gp substrate (e.g., NBD-cyclosporin A) and quantify luminal accumulation using confocal microscopy.
-
Mechanistic Rescue: In a parallel cohort, pre-treat microvessels with 1 µM bisindolylmaleimide I prior to 2,4,6-TBP exposure to validate the PKC-dependent mechanism.
References
- Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether, a Marine Algae Derived Bromophenol, Inhibits the Growth of Botrytis cinerea and Interacts with DNA Molecules. mdpi.com.
- Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity.
- Marine Bromophenol Bis(2,3,6-Tribromo-4,5-Dihydroxybenzyl)ether Inhibits Angiogenesis in Human Umbilical Vein Endothelial Cells and Reduces Vasculogenic Mimicry in Human Lung Cancer A549 Cells. mdpi.com.
- Toxicity of Tetrabromobisphenol A and Its Derivative in the Mouse Liver Following Oral Exposure at Environmentally Relevant Levels. acs.org.
- Biotransformation and cytotoxicity of a brominated flame retardant, tetrabromobisphenol A, and its analogues in rat hep
- 2,4,6-Tribromophenol Exposure Decreases P-Glycoprotein Transport
- Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells. mdpi.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether, a Marine Algae Derived Bromophenol, Inhibits the Growth of Botrytis cinerea and Interacts with DNA Molecules [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells [mdpi.com]
Comparative Reactivity Guide: Regioselective Functionalization of 2,4-Dibromopyrimidine
Executive Summary
In medicinal chemistry and drug development, the pyrimidine scaffold is a privileged structure found in numerous kinase inhibitors and targeted therapeutics. 2,4-Dibromopyrimidine serves as a highly versatile building block, offering two distinct topological vectors for diversification. However, the chemical similarity of the two carbon-bromine (C-Br) bonds presents a significant chemoselectivity challenge. This guide provides an in-depth comparative analysis of the reactivity at the C2 versus C4 positions, detailing the mechanistic causality behind their divergent behavior and providing field-proven, self-validating protocols for regioselective functionalization.
Mechanistic Rationale: The C4 vs. C2 Dichotomy
The regioselectivity of 2,4-dihalopyrimidines is governed by the intrinsic relative electrophilicities of the pyrimidine ring carbons[1]. While both C2 and C4 are electron-deficient sp2 hybridized carbons, they exhibit markedly different reactivity profiles towards Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed oxidative addition.
-
The C4 Advantage (Kinetically & Thermodynamically Favored): The C4 position is highly activated by the vinylogous electron-withdrawing effect of the para-like nitrogen (N1) and the inductive effect of the ortho-nitrogen (N3). In SNAr reactions, attack at C4 generates a Meisenheimer complex where the negative charge is optimally delocalized onto the N1 atom. Similarly, in Palladium-catalyzed Suzuki-Miyaura couplings, oxidative addition of Pd(0) into the C4-Br bond is favored due to the lower Lowest Unoccupied Molecular Orbital (LUMO) energy coefficient and lower bond dissociation energy at this site[2].
-
The C2 Challenge: The C2 position is sandwiched between two electronegative nitrogen atoms. While inductively electron-deficient, it suffers from competing resonance stabilization and significant steric hindrance. Consequently, reactions at C2 typically require forcing conditions, highly specific catalyst/ligand combinations, or prior functionalization of the C4 position to alter the electronic landscape[1].
Mechanistic divergence of 2,4-dibromopyrimidine showing kinetic preference for C4.
Comparative Performance Data
The table below summarizes the regioselective outcomes of 2,4-dibromopyrimidine under various standard and specialized reaction conditions.
| Reaction Type | Reagents / Catalyst System | Primary Site of Attack | Regioselectivity Ratio (C4:C2) | Typical Yield | Causality / Notes |
| SNAr (Amination) | Primary/Secondary Amines, DIPEA, EtOH, 80°C | C4 | > 95 : 5 | 85-95% | High electrophilicity at C4; N1 stabilizes the Meisenheimer intermediate. |
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | C4 | > 90 : 10 | 75-85% | Favored oxidative addition at C4 due to lower bond dissociation energy[2]. |
| Anomalous Suzuki | 2,4-di-tert-butoxypyrimidine-5-boronic acid, Pd(PPh₃)₄ | C2 | < 10 : 90 | ~58% | Steric bulk of the boronic acid forces anomalous C2 selectivity[1]. |
| Ni-Photoredox (C-S) | Thiophenol, NiBr₂·glyme, 4CzIPN, Blue LED | C4 | > 95 : 5 | 84% | Radical-mediated oxidative addition strictly favors the more electron-deficient C4 position[3]. |
Self-Validating Experimental Protocols
To ensure high fidelity in library synthesis, sequential functionalization must be executed with strict stoichiometric and temperature controls. The following protocols are designed as self-validating systems: intermediate verification prevents the propagation of regioisomeric mixtures.
Protocol A: C4-Selective Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesize 4-amino-2-bromopyrimidine derivatives. Causality Check: Running the reaction at 80°C provides enough thermal energy to overcome the activation barrier for C4 attack, but is insufficient to drive the significantly higher barrier for C2 bis-substitution.
-
Setup: In an oven-dried flask, dissolve 2,4-dibromopyrimidine (1.0 equiv) in anhydrous ethanol (0.2 M).
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) followed by the desired amine (1.05 equiv). Crucial step: Do not exceed 1.05 equiv of the amine to strictly prevent over-amination at C2.
-
Reaction: Stir the mixture at 80°C for 4-6 hours.
-
Validation: Monitor by LC-MS. The reaction is complete when the starting material mass ( [M+H]+ 239/241/243) disappears, replaced by the mono-substituted mass. If bis-substituted mass is detected, reduce the reaction temperature in subsequent runs.
-
Workup: Concentrate under reduced pressure, partition between EtOAc and water, dry the organic layer over Na₂SO₄, and purify via flash chromatography.
Protocol B: C2-Selective Suzuki-Miyaura Cross-Coupling (Post-C4 Functionalization)
Objective: Elaborate the C2 position after successful C4 amination. Causality Check: With the C4 position now occupied by an electron-donating amino group, the pyrimidine ring is deactivated. Harsher conditions (higher temperature, stronger catalyst) are required to force the oxidative addition of Pd(0) into the remaining, sterically hindered C2-Br bond.
-
Setup: To a microwave vial, add the 4-amino-2-bromopyrimidine intermediate (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%). Note: A high catalyst loading is necessary due to the deactivated nature of the C2-Br bond.
-
Solvent: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O.
-
Reaction: Seal the vial and heat under microwave irradiation at 110°C for 30 minutes.
-
Validation: Analyze the crude mixture via LC-MS. The presence of the des-bromo product indicates successful cross-coupling.
Step-by-step sequential functionalization workflow of 2,4-dibromopyrimidine.
References
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (Royal Society of Chemistry) URL:[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: Catalysts (MDPI) URL:[Link]
-
Sequential One-Pot (Het)arene Thioetherification and Amination with Nickel and Visible Light Source: ACS Catalysis (American Chemical Society) URL:[Link]
Sources
Confirming the Identity of Reaction Products of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone: A Comparative Analytical Guide
Executive Summary
2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (CAS: 685892-03-9) is a highly reactive, bifunctional building block widely utilized in the synthesis of heterocyclic scaffolds for drug discovery. Under basic conditions, its primary reaction pathway is an intramolecular Williamson-type etherification, yielding 7-bromobenzofuran-3(2H)-one (CAS: 519018-52-1) [1].
In pharmaceutical development, confirming the identity of this cyclized product—and unequivocally distinguishing it from unreacted starting material or intermolecular dimers—is a critical quality control bottleneck. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of three orthogonal analytical platforms: LC-HRMS , NMR Spectroscopy , and X-Ray Crystallography . By treating these analytical methodologies as comparative alternatives, this guide establishes a self-validating workflow grounded in mechanistic causality.
Mechanistic Context & The Self-Validating System
The transformation of the starting material into the benzofuranone core is driven by the deprotonation of the highly acidic phenolic hydroxyl group. The resulting phenoxide acts as an internal nucleophile, attacking the electrophilic α -carbon and displacing the bromide leaving group via an SN2 mechanism.
Caption: Intramolecular cyclization of the alpha-bromo ketone to a benzofuranone.
Causality in Experimental Design: Potassium carbonate ( K2CO3 ) is selected as the base over stronger alternatives (e.g., NaH) to prevent intermolecular aldol condensations or the degradation of the sensitive α -bromo ketone moiety.
The Self-Validating Concept: A robust analytical protocol must be internally self-validating. By analyzing the starting material and the product under identical conditions, the chemical transformation provides built-in diagnostic handles: the loss of the exchangeable phenolic -OH proton, a shift in the aliphatic proton environment, and a distinct change in the isotopic mass pattern.
Comparative Analysis of Analytical Platforms
To confirm the identity of the reaction product, researchers must choose the appropriate analytical alternative based on throughput, sample availability, and the required depth of structural proof.
Alternative 1: LC-HRMS (The Benchmark for Exact Mass & Isotopic Profiling)
-
Performance: High-throughput, requiring minimal sample (picograms). Ideal for rapid reaction monitoring.
-
Causality: The starting material contains two bromine atoms, producing a distinct 1:2:1 isotopic cluster (M, M+2, M+4) at m/z ~291.87. The cyclized product contains only one bromine atom, yielding a 1:1 doublet (M, M+2) at m/z ~211.94[2]. The loss of 79.9 Da (HBr) and the shift in the isotopic pattern provide absolute confirmation of cyclization rather than dimerization.
Alternative 2: 1D & 2D NMR Spectroscopy (The Gold Standard for Connectivity)
-
Performance: Moderate throughput, requiring ~5-10 mg of purified sample. Provides unambiguous proof of atom-to-atom connectivity.
-
Causality: In the starting material, the phenolic -OH is highly deshielded (>11.0 ppm) due to strong intramolecular hydrogen bonding with the adjacent carbonyl. Upon cyclization, this peak completely disappears. Furthermore, the α -protons shift from a flexible open-chain environment to a rigid cyclic ether system, changing their chemical shift and coupling behavior.
Alternative 3: Single-Crystal X-Ray Diffraction (The Ultimate 3D Conformation Tool)
-
Performance: Low throughput. Requires the successful growth of a single, high-quality crystal.
-
Causality: SC-XRD definitively proves the planarity of the newly formed benzofuranone core and confirms the regiochemistry of the remaining bromine atom at the 7-position, ruling out any unexpected skeletal rearrangements during the basic workup.
Quantitative Data Presentation
The following table summarizes the quantitative metrics used to validate the identity of the cyclized product against the starting material.
| Analytical Metric | 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (Starting Material) | 7-Bromobenzofuran-3(2H)-one (Cyclized Product) | Diagnostic Significance |
| Molecular Formula | C8H6Br2O2 | C8H5BrO2 | Confirms the loss of HBr |
| Exact Mass [M] | 291.8734 Da | 211.9473 Da | Exact mass shift validates cyclization[2] |
| Isotopic Pattern | 1:2:1 (M, M+2, M+4) | 1:1 (M, M+2) | Confirms loss of one bromine atom |
| 1 H NMR: Phenolic OH | ~11.5 ppm (singlet, broad) | Absent | Primary self-validating handle |
| 1 H NMR: Aliphatic CH 2 | ~4.5 ppm (singlet) | ~4.7 ppm (singlet) | Deshielding due to cyclic ether formation |
| FT-IR: Carbonyl (C=O) | ~1680 cm−1 (H-bonded) | ~1720 cm−1 (Free, 5-membered ring) | Loss of H-bonding increases stretching frequency |
Experimental Protocols (Self-Validating Workflows)
Caption: Multi-modal analytical workflow for confirming reaction product identity.
Protocol 1: Base-Mediated Cyclization (Establishing the Baseline)
-
Baseline Establishment: Dissolve 1.0 eq of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone in anhydrous DMF. Take a 10 μ L aliquot, dilute in Acetonitrile, and run a baseline LC-MS to record the starting material's exact retention time and 1:2:1 isotopic pattern.
-
Reaction Execution: Add 1.5 eq of anhydrous K2CO3 . Stir at room temperature for 2 hours. (Causality: Room temperature is strictly maintained to minimize the thermal degradation of the product).
-
Quench & Extract: Quench the reaction with distilled water to dissolve inorganic salts. Extract with Ethyl Acetate (EtOAc).
-
Purification: Purify the organic layer via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure cyclized product.
Protocol 2: LC-HRMS Validation
-
Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Methanol.
-
Acquisition: Inject 1 μ L onto a C18 column using a mobile phase gradient of Water/Acetonitrile (supplemented with 0.1% Formic Acid to promote ionization). Utilize Electrospray Ionization (ESI) in positive mode.
-
Data Validation: Compare the extracted ion chromatogram (EIC) against the baseline established in Protocol 1. Confirm the presence of the m/z 211.94 [M+H]+ peak and verify the transition to a 1:1 isotopic ratio.
Protocol 3: NMR Structural Elucidation
-
Sample Preparation: Dissolve 10 mg of the purified product in 0.6 mL of CDCl3 (containing 0.03% TMS as an internal standard). (Causality: CDCl3 is chosen because the cyclized product lacks hydrogen-bond donors, making it highly soluble in non-polar halogenated solvents, unlike the starting material).
-
Acquisition: Acquire a standard 1 H NMR spectrum (minimum 16 scans) and a 13 C NMR spectrum (minimum 512 scans) at 400 MHz or higher.
-
Data Validation: Verify the complete absence of any resonance >10.0 ppm (confirming the loss of the phenolic OH) and the presence of a sharp singlet near 4.7 ppm, corresponding to the newly formed cyclic -CH 2 -O- protons.
References
-
PubChem Compound Summary for CID 4137896, 7-Bromo-2,3-dihydro-1-benzofuran-3-one. National Center for Biotechnology Information. Available at:[Link]
-
ChemRadar Database, 7-Bromobenzofuran-3(2H)-one CAS#519018-52-1. Center for Per-and Polyfluoroalkyl Substances Information. Available at:[Link]
Sources
Conformational Polymorphism and Physical Constants: A Comparative Guide to Ritonavir Forms I, II, and III
Introduction
In pharmaceutical drug development, the physical constants of an active pharmaceutical ingredient (API)—such as melting point, solubility, and density—are fundamentally dictated by its solid-state crystal structure. The antiretroviral protease inhibitor Ritonavir serves as the industry's most notorious case study of conformational polymorphism. In 1998, the sudden, late-stage appearance of a thermodynamically stable, less soluble polymorph (Form II) caused massive dissolution failures, forcing a market withdrawal and a $900 million reformulation effort 1.
As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the physical constants of Ritonavir's primary polymorphs. By examining the causality between molecular conformation and macroscopic properties, researchers can better design self-validating polymorph screening and formulation strategies.
Comparative Physical Constants & Mechanistic Causality
The physical constants of a compound are not isolated metrics; they are macroscopic readouts of intermolecular forces. Table 1 summarizes the critical physical constants for Ritonavir Forms I, II, and III.
Table 1: Physical Constants of Ritonavir Polymorphs
| Physical Property | Form I (Original) | Form II (Late-Appearing) | Form III (Metastable) |
| Melting Point (Tm) | ~120.0 °C | ~122.5 °C | ~114.0 - 117.9 °C |
| Relative Aqueous Solubility | High (Reference Standard) | ~50% of Form I | Highest (Form III > I > II) |
| Crystal System | Monoclinic | Orthorhombic | Needle-like (Unassigned) |
| Molecular Conformation | cis (methyl urea) / trans (carbamate) | trans (methyl urea) / cis (carbamate) | trans (methyl urea) / trans (carbamate) |
| Density | Higher (Denser packing) | Lower (More open lattice) | Lowest |
The Density Paradox & Hydrogen Bonding
According to the Burger-Ramberger rules of polymorphism, the most thermodynamically stable polymorph typically exhibits the highest density and highest melting point. Ritonavir presents a fascinating violation of the density rule 2. Form II has a higher melting point (~122.5 °C) and significantly lower solubility than Form I, confirming it is the thermodynamically stable form. However, Form I is denser.
Causality: This anomaly is driven by hydrogen bonding networks. Form I possesses a highly polarized conformation with exposed hydrogen bond donors and acceptors. This allows it to pack densely but leaves it energetically vulnerable and highly interactive with solvents (hence its higher solubility). In contrast, Form II adopts a more open (less dense) conformation where all hydrogen bond donors and acceptors are satisfied internally2. This uniform internal H-bonding network drastically increases the lattice energy, requiring more thermal energy to break (higher Tm) and resisting solvent interaction (lower solubility). Form III, discovered later via melt crystallization, exhibits a trans/trans conformation, making it the least stable and most soluble of the three 3.
Thermodynamic Phase Transition Pathways
Understanding the thermodynamic relationship between these forms is critical for controlling crystallization and preventing late-stage formulation failures. The diagram below maps the phase transitions based on free energy and solubility gradients.
Fig 1. Thermodynamic phase transition pathways of Ritonavir polymorphs.
Self-Validating Experimental Protocols
To accurately compare these physical constants and ensure API batch integrity, the following self-validating protocols are standard in solid-state characterization.
Protocol A: Equilibrium Solubility Determination (Thermodynamic Validation)
Purpose: To objectively quantify the solubility differences between polymorphs without inducing solvent-mediated phase transformations during the measurement.
Step-by-Step Methodology:
-
Preparation: Add an excess of the specific Ritonavir polymorph (e.g., Form I) to 100 mL of the target solvent (e.g., ethanol/water mixture) in a temperature-controlled jacketed vessel.
-
Equilibration: Stir the suspension at a strictly controlled temperature (e.g., 5 °C to prevent thermal degradation and mimic cold-storage formulation conditions) for 48 hours 1.
-
Sampling & Filtration: Periodically extract aliquots using a syringe equipped with a 0.22 µm PTFE filter to remove all undissolved solids.
-
Quantification: Analyze the filtrate via HPLC against an external Ritonavir standard to determine the plateau concentration.
-
Self-Validating Step: The residual undissolved solid from the vessel must be immediately analyzed via Powder X-ray Diffraction (PXRD). If the PXRD pattern shows peaks corresponding to Form II, the solubility data for Form I is invalid, as a solvent-mediated phase transition occurred during the assay.
Protocol B: The "Seed Detection Test" for Form II Contamination
Purpose: A highly sensitive, kinetic assay developed to detect trace amounts of Form II in a Form I bulk batch or on manufacturing equipment.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of Ritonavir Form I in absolute ethanol at a concentration of 100 mg/mL at 40 °C, then cool to 25 °C.
-
Causality: At 25 °C, the solubility of Form I in ethanol is ~165 mg/mL, meaning this solution is undersaturated for Form I. However, it is highly supersaturated (>200%) with respect to Form II 1.
-
-
Sample Introduction: Add 500 mg of the suspect bulk drug (or submerge a manufacturing equipment swab) into 10 mL of the prepared test solution.
-
Incubation: Store the sealed sample at 5 °C for 12 hours, then warm to room temperature (22 °C).
-
Observation: Inspect the solution visually and via polarized light microscopy.
-
Self-Validating Step: Run a parallel positive control spiked with 1% Form II crystals. The positive control must precipitate massive amounts of Form II (as the seeds nucleate the supersaturated solution). If the positive control precipitates and the test sample remains clear, the absence of Form II contamination in the batch is definitively validated.
References
- Ritonavir: An Extraordinary Example of Conformational Polymorphism - Pharmaceutical Research (via uga.edu) -
- Late Appearing Polymorphs: Ritonavir - Improved Pharma -
- Molecular, Solid-State and Surface Structures of the Conformational Polymorphic Forms of Ritonavir in Relation to their Physical-Chemical Properties - Pharmaceutical Research (via d-nb.info) -
Sources
advantages of using 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone over similar reagents
An in-depth technical analysis of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (CAS: 685892-03-9) reveals its critical role as a bifunctional building block in modern synthetic chemistry. For drug development professionals and synthetic chemists, selecting the optimal phenacyl halide derivative dictates the efficiency of heterocyclic core construction and the scope of downstream Structure-Activity Relationship (SAR) exploration.
This guide systematically compares 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone against its structural analogs, detailing the mechanistic causality behind its superior performance in synthesizing benz-fused heterocycles (such as benzofurans, chromones, and spiroketals).
Structural Deconstruction & Mechanistic Advantages
The utility of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone stems from three distinct reactive sites, each offering a specific advantage over simpler alternatives.
Enhanced Electrophilicity: The α -Bromo Ketone vs. α -Chloro Analogs
When comparing α -bromoacetophenones to their α -chloro counterparts, the primary differentiator is reaction kinetics 1. The carbon-bromine bond dissociation energy (~280 kJ/mol) is significantly lower than that of the carbon-chlorine bond (~327 kJ/mol). Furthermore, the bromide ion is a highly stable leaving group due to its larger atomic radius and polarizability 2.
-
Advantage: This allows initial SN2 nucleophilic substitutions (e.g., with amines or thiols) to proceed rapidly at room temperature. Using an α -chloro analog often requires elevated temperatures, which can lead to the degradation of sensitive nucleophiles or unwanted side reactions.
Intramolecular Cyclization Dynamics: The Ortho-Hydroxyl Group
The presence of the hydroxyl group at the ortho position is an absolute prerequisite for the synthesis of oxygen-containing bicyclic scaffolds [[3]](). Reagents lacking this group (such as standard 3-bromoacetophenone) cannot undergo the necessary intramolecular nucleophilic attack.
-
Advantage: Following the initial α -substitution, the ortho-hydroxyl acts as an internal nucleophile. Upon mild heating or base treatment, it attacks the newly functionalized α -carbon (or an intermediate imine/carbonyl), closing the ring to form benzofuran or spiroketal architectures 3.
Late-Stage Diversification: The 3-Bromo Aryl Substituent
The most significant advantage of this specific reagent over 2-Bromo-1-(2-hydroxyphenyl)ethanone (which lacks the aryl bromide) is its capacity for late-stage diversification. The aryl C-Br bond remains inert during the mild conditions of the initial α -substitution and cyclization.
-
Advantage: Once the heterocyclic core is constructed, the 3-bromo position (which becomes the 7-position on a benzofuran ring) serves as a bio-orthogonal handle for Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling 4. This allows researchers to generate vast libraries of structurally diverse drug candidates from a single advanced intermediate.
Quantitative Performance Comparison
The following table summarizes the operational differences between 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone and its common alternatives during a standard benzofuran synthesis workflow.
| Reagent | α -Substitution Conditions | Intramolecular Cyclization | Late-Stage Pd-Coupling Potential | Overall Yield (Typical) |
| 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone | Mild (RT, 1-2h) | Yes (via o-OH) | Excellent (via 3-Br) | 75 - 85% |
| 2-Bromo-1-(2-hydroxyphenyl)ethanone | Mild (RT, 1-2h) | Yes (via o-OH) | None (Requires pre-functionalization) | 75 - 88% |
| 2-Chloro-1-(3-bromo-2-hydroxyphenyl)ethanone | Harsh (60°C+, 4-8h) | Yes (via o-OH) | Excellent (via 3-Br) | 40 - 60% |
| 3-Bromoacetophenone | N/A (No α -halogen) | No (Lacks o-OH) | Excellent (via 3-Br) | N/A |
Visualizing the Synthetic Logic
Reaction pathway demonstrating the sequential, orthogonal utilization of the alpha-bromo and aryl-bromo reactive sites.
Decision matrix for selecting phenacyl halide derivatives based on synthetic requirements.
Self-Validating Experimental Workflows
To ensure high scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.
Protocol A: Synthesis of a 7-Bromobenzofuran Core
Objective: Utilize the α -bromo and ortho-hydroxyl groups to build the heterocyclic core while preserving the aryl bromide.
-
Preparation: Dissolve 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (1.0 equiv, 5.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere. Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive α -bromo ketone.
-
Nucleophilic Addition: Cool the solution to 0 °C. Add a primary amine (1.1 equiv) dropwise, followed by anhydrous K2CO3 (2.0 equiv).
-
Validation Checkpoint 1 (Substitution): Stir at room temperature for 2 hours. Monitor via TLC (3:1 Hexanes/EtOAc). The reaction is self-validating when the starting material spot ( Rf≈0.65 ) completely disappears, replaced by a highly polar intermediate ( Rf≈0.2 ).
-
Cyclization: Elevate the temperature to 80 °C and stir for 4 hours. Causality: Thermal energy overcomes the activation barrier for the intramolecular attack of the phenoxide ion onto the α -carbon/imine, closing the benzofuran ring.
-
Validation Checkpoint 2 (Cyclization): TLC monitoring will show the consumption of the polar intermediate and the emergence of a new, non-polar fluorescent spot under UV (254 nm) corresponding to the 7-bromobenzofuran derivative.
-
Workup: Quench with ice water, extract with EtOAc (3 x 20 mL), wash with brine, dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling
Objective: Exploit the preserved 3-bromo (now 7-bromo) substituent for library diversification.
-
Preparation: Charge an oven-dried Schlenk flask with the 7-bromobenzofuran intermediate (1.0 equiv, 1.0 mmol), an arylboronic acid (1.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).
-
Solvent & Base: Add 1,4-dioxane (10 mL) and 2M aqueous Na2CO3 (3.0 equiv).
-
Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles or purge vigorously with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) and promotes homocoupling of the boronic acid. Exclusion of O2 is mandatory.
-
Reaction: Heat the mixture at 90 °C for 12 hours.
-
Validation Checkpoint 3: A successful reaction is visually indicated by the precipitation of black palladium (Pd black) upon completion and cooling, signifying the end of the catalytic cycle.
-
Workup: Filter the crude mixture through a pad of Celite to remove palladium residues, concentrate, and purify via flash column chromatography.
References
- Title: Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI Catalysts URL
- Title: De Novo Synthesis of Tricyclic 5,5-Benzannulated Spiroketals Source: ACS Organic Letters URL
- Title: Synthesis of alpha-diketones - US4107210A Source: Google Patents URL
- Title: Phenacyl bromide | C8H7BrO Source: PubChem - NIH URL
Sources
Personal protective equipment for handling 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone
Comprehensive Safety and Operational Guide for Handling 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone
As a Senior Application Scientist, I frequently consult on the scale-up and safe handling of highly reactive electrophiles. 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone (CAS: 685892-03-9) is a potent α -bromoketone derivative[1]. While it is an invaluable building block for synthesizing complex heterocycles (such as thiazoles and imidazoles) in drug development, it presents severe occupational hazards.
This guide bypasses generic safety data to provide you with the mechanistic reasoning, engineering controls, and validated step-by-step protocols necessary to handle this chemical safely and effectively.
Mechanistic Toxicology: Understanding the Hazard
To design an effective safety protocol, we must first understand why this chemical is dangerous. 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone is a dual-threat compound: it is both a potent lachrymator (tear agent) and a severe vesicant (blister agent) [2].
The TRPA1 Activation Pathway The α -carbon of this molecule is highly electrophilic due to the electron-withdrawing effects of the adjacent carbonyl group and the bromine leaving group. When exposed to biological tissues, it acts as a non-specific alkylating agent. It rapidly undergoes an SN2 reaction with the nucleophilic sulfhydryl (-SH) groups of cysteine residues located on TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels in sensory neurons[3][4].
This covalent thioether bond permanently locks the ion channel in an open conformation, causing a massive intracellular influx of calcium ions ( Ca2+ ). The nervous system interprets this depolarization as severe chemical burning, triggering uncontrollable lachrymation, blepharospasm (eyelid spasms), and respiratory distress[4].
TRPA1 nociceptor activation pathway by electrophilic alpha-halo ketones.
Hydrolysis and Corrosivity Furthermore, α -bromoketones react slowly with ambient moisture to hydrolyze, releasing hydrobromic acid (HBr) [2]. This secondary reaction is responsible for the severe skin burns and eye damage (Hazard Code: H314) associated with the compound.
Primary & Secondary Defenses: The PPE Matrix
Standard laboratory PPE is insufficient for handling concentrated α -bromoketones. Thin nitrile gloves offer minimal breakthrough time against halogenated organics, and standard safety glasses cannot stop lachrymatory vapors.
Quantitative Hazard Summary
| Hazard Class | GHS Code | Toxicological Effect |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed; causes severe mucosal burns. |
| Skin Corrosion | H314 | Causes severe skin burns and tissue necrosis. |
| Eye Damage | H318 | Irreversible corneal damage; severe lachrymation. |
| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled; pulmonary edema via HBr release. |
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Mechanistic Justification (Causality) |
| Hand Protection | Double-gloved: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil) | α -bromoketones penetrate thin nitrile rapidly. Butyl rubber provides superior chemical resistance against halogenated alkylating agents. |
| Eye/Face Protection | Snug-fitting chemical splash goggles + Full face shield | Lachrymatory vapors easily bypass standard safety glasses. The face shield protects against corrosive, HBr-generating splashes. |
| Body Protection | Tyvek®/Tychem® disposable sleeves over a flame-retardant lab coat | Prevents vesicant dust or micro-splashes from settling on exposed wrists or absorbing into woven clothing. |
| Respiratory | Class II Type B2 Biological Safety Cabinet or Externally Exhausted Fume Hood | The compound must never be handled on an open bench. If transport outside a hood is required, a full-face respirator with ABEK-P3 cartridges is mandatory. |
Operational Workflow & Handling Protocol
To ensure a self-validating safety system, the handling of 2-Bromo-1-(3-bromo-2-hydroxyphenyl)ethanone must be strictly compartmentalized.
Operational and Decontamination Workflow for alpha-Bromo Ketones.
Step-by-Step Handling Methodology:
-
Environmental Verification: Verify the fume hood face velocity is between 80–120 fpm. Line the working area with chemical-resistant, absorbent bench paper.
-
Static Mitigation: α -bromoketones are often crystalline powders that can aerosolize due to static charge. Wipe the exterior of the reagent bottle with a damp lint-free cloth and use an anti-static weighing spatula.
-
Closed-System Transfer: Tare your reaction flask inside the hood. Transfer the required mass, seal the reaction flask with a septum, and purge with an inert gas (Nitrogen or Argon). Causality: Inert atmospheres prevent ambient moisture from hydrolyzing the α -carbon and generating corrosive HBr gas[2].
-
Solvent Addition: Inject your reaction solvent through the septum via syringe. Do not open the flask to the ambient lab environment once the chemical is inside.
Decontamination & Disposal Plan
You cannot dispose of α -bromoketones in standard organic waste without neutralizing them first. Unquenched lachrymators will vaporize in waste drums, endangering waste management personnel.
Step-by-Step Quenching Methodology: We utilize a nucleophilic substitution strategy to deactivate the molecule. By introducing a highly reactive, non-toxic sulfur nucleophile, we outcompete biological thiols for the electrophilic α -carbon.
-
Prepare the Quench Solution: Prepare a 10–20% (w/v) aqueous solution of Sodium Thiosulfate ( Na2S2O3 ).
-
Execution: Slowly add the thiosulfate solution to the reaction residue, contaminated glassware, or spill area.
-
Validation: Stir or agitate the mixture for 30–60 minutes. The quenching is self-validating: as the nucleophilic thiosulfate displaces the bromide, the sharp, lachrymatory odor will completely dissipate, indicating the electrophile has been neutralized.
-
Segregation: Pour the quenched, biphasic mixture into a designated "Halogenated Aqueous Waste" container.
-
Solid Waste: Place all contaminated bench paper, outer butyl gloves, and empty reagent vials into a sealable chemical waste bag while still inside the fume hood. Seal the bag before transporting it to the solid hazardous waste drum.
Emergency Response Protocol
-
Inhalation/Lachrymatory Exposure: Immediately evacuate the lab space to fresh air. Do not rub your eyes, as this exacerbates the distribution of the alkylating agent across the cornea. The lachrymatory effects usually subside within 15–30 minutes in fresh air.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not apply basic solutions (like sodium bicarbonate) directly to the skin, as the exothermic neutralization of HBr can worsen the thermal burn. Seek immediate medical attention.
-
Major Spill: Drop the fume hood sash completely. Evacuate the laboratory and allow the HVAC system to clear the vapors for 30 minutes. Re-enter only with a full-face respirator (ABEK-P3) and heavy-duty butyl gloves. Cover the spill with an absorbent material, then saturate the absorbent with the 10% Sodium Thiosulfate quenching solution before sweeping it into a sealed biohazard container.
References
- Accela ChemBio Inc. "1923043-43-9,4-Benzyl-1-oxa-4,9-diazaspiro[5.
- National Center for Biotechnology Information. "Phenacyl bromide | C8H7BrO | CID 6259" (TRPA1 Target Data).
- BenchChem. "2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone" (Mechanism of TRPA1 nociceptor activation by electrophilic alpha-halo ketones). BenchChem.
- Haz-Map. "2-Bromoacetophenone - Hazardous Agents".
Sources
- 1. 1923043-43-9,4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 2-Bromoacetophenone - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-1-(2-bromo-4-fluorophenyl)ethanone|CAS 594810-90-9 [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
